Product packaging for Cabotegravir-d5(Cat. No.:)

Cabotegravir-d5

Cat. No.: B10820234
M. Wt: 410.4 g/mol
InChI Key: WCWSTNLSLKSJPK-PXRIRJDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cabotegravir-d5 is a useful research compound. Its molecular formula is C19H17F2N3O5 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17F2N3O5 B10820234 Cabotegravir-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17F2N3O5

Molecular Weight

410.4 g/mol

IUPAC Name

(3R,6S)-5,5-dideuterio-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3,8D2

InChI Key

WCWSTNLSLKSJPK-PXRIRJDNSA-N

Isomeric SMILES

[2H]C1([C@@H](N2[C@H](O1)CN3C=C(C(=O)C(=C3C2=O)O)C(=O)NCC4=C(C=C(C=C4)F)F)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Foundational & Exploratory

Cabotegravir-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Cabotegravir-d5, a deuterated analog of the antiretroviral drug Cabotegravir. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details the primary use of this compound, its relationship to Cabotegravir, and relevant experimental protocols and quantitative data.

Introduction to this compound

This compound is a stable, isotopically labeled form of Cabotegravir, an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] In this compound, five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Cabotegravir, a property that is crucial for its primary application.

The primary and intended use of this compound is as an internal standard for the quantification of Cabotegravir in biological matrices using mass spectrometry-based analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] Its chemical and physical properties are nearly identical to those of Cabotegravir, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows it to be differentiated from the non-labeled drug by the mass spectrometer, enabling accurate and precise quantification.[6]

Physicochemical Properties

The key physicochemical properties of Cabotegravir and its deuterated analog are summarized below.

PropertyCabotegravirThis compoundReference(s)
Molecular Formula C₁₉H₁₇F₂N₃O₅C₁₉H₁₂D₅F₂N₃O₅[7][8]
Molecular Weight 405.35 g/mol 410.4 g/mol [7][8]
CAS Number 1051375-10-02750534-77-9[7][8]
Solubility Not explicitly foundSoluble in DMSO and Methanol[8]

Primary Use of Cabotegravir in HIV-1 Treatment and Prevention

Cabotegravir is a potent antiretroviral drug that belongs to the class of integrase strand transfer inhibitors (INSTIs).[1][9] Its mechanism of action involves blocking the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[9][10] This inhibition of the strand transfer step effectively halts the HIV-1 replication cycle.[9][10]

Cabotegravir is utilized in two main clinical applications:

  • Treatment of HIV-1 Infection: In combination with rilpivirine (a non-nucleoside reverse transcriptase inhibitor), Cabotegravir is used as a long-acting injectable regimen for the treatment of HIV-1 infection in virologically suppressed adults.[2]

  • Pre-Exposure Prophylaxis (PrEP): A long-acting injectable formulation of Cabotegravir is approved for PrEP to reduce the risk of sexually acquired HIV-1 infection in at-risk individuals.[1]

Mechanism of Action: HIV-1 Integrase Inhibition

The process of HIV-1 integration into the host genome is a critical step in its replication. This process is mediated by the viral enzyme integrase and can be broadly divided into two stages: 3'-processing and strand transfer. Cabotegravir specifically inhibits the strand transfer step.

HIV_Integration cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_nucleus Cell Nucleus Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Entry Nuclear Entry Viral_DNA->Nuclear_Entry Integrase_Complex Pre-integration Complex (Viral DNA + Integrase) Nuclear_Entry->Integrase_Complex Integration Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Strand_Transfer Strand Transfer Integrase_Complex->Strand_Transfer Host_DNA Host DNA Host_DNA->Strand_Transfer Strand_Transfer->Integration Cabotegravir Cabotegravir Cabotegravir->Strand_Transfer Inhibits

Caption: Mechanism of action of Cabotegravir in inhibiting HIV-1 replication.

Experimental Protocols

This section provides detailed methodologies for key experiments related to Cabotegravir and this compound.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of Cabotegravir, with the introduction of deuterium atoms through the use of deuterated starting materials. The following is a plausible synthetic scheme based on published methods for Cabotegravir synthesis. The key deuterated precursors would be methyl-d3-amine and a deuterated reducing agent for the formation of the oxazolo-pyridopyrazine core.

Note: This is an illustrative protocol and may require optimization.

  • Synthesis of the Tricyclic Core: The synthesis begins with the construction of the key tricyclic pyridone carboxylic acid intermediate. This is typically achieved through a multi-step process involving condensation and cyclization reactions.

  • Introduction of Deuterium: Deuterium can be incorporated at the methyl group by using methyl-d3-amine in the formation of the oxazolo ring. Further deuterium incorporation on the pyrazine ring can be achieved through deuterated reducing agents during the reduction steps.

  • Amide Coupling: The final step involves the amide coupling of the deuterated tricyclic carboxylic acid with 2,4-difluorobenzylamine to yield this compound.

Synthesis_Workflow Start Starting Materials (including deuterated precursors) Step1 Formation of Pyridone Ring Start->Step1 Step2 Construction of Oxazolo Ring (with methyl-d3-amine) Step1->Step2 Step3 Reduction and Cyclization (with deuterated reducing agent) Step2->Step3 Intermediate Deuterated Tricyclic Carboxylic Acid Step3->Intermediate Step4 Amide Coupling with 2,4-difluorobenzylamine Intermediate->Step4 Final This compound Step4->Final

Caption: A generalized workflow for the synthesis of this compound.

HIV-1 Integrase Strand Transfer Assay

This protocol describes a non-radioactive, high-throughput assay to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like Cabotegravir. The assay relies on the specific recognition of biotin and digoxigenin labels on the donor and target DNA substrates, respectively.[11]

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated donor DNA substrate

  • Digoxigenin-labeled target DNA substrate

  • Streptavidin-coated microplates

  • Assay buffer (containing MnCl₂ or MgCl₂)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coat Plate: Add the biotinylated donor DNA to the streptavidin-coated microplate wells and incubate to allow binding. Wash the wells to remove unbound DNA.

  • Add Integrase and Inhibitor: Add the assay buffer, recombinant HIV-1 integrase, and the test compound (e.g., Cabotegravir) or vehicle control to the wells. Incubate to allow the formation of the pre-integration complex.

  • Initiate Strand Transfer: Add the digoxigenin-labeled target DNA to the wells to initiate the strand transfer reaction. Incubate to allow the integration of the donor DNA into the target DNA.

  • Detection: Wash the wells to remove unreacted components. Add the anti-digoxigenin-HRP conjugate and incubate. Wash again and then add the TMB substrate.

  • Readout: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the strand transfer activity.

Quantification of Cabotegravir in Plasma using LC-MS/MS with this compound

This protocol outlines a general procedure for the quantification of Cabotegravir in human plasma using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.[6][12][13]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)

  • Human plasma samples

  • Cabotegravir standard solutions

  • This compound internal standard solution

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples and vortex.

    • To a known volume of plasma, add a fixed amount of this compound internal standard solution.

    • Add the protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC system.

    • Separate Cabotegravir and this compound from other plasma components on the analytical column using a suitable gradient elution program.

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Cabotegravir and this compound are monitored.

  • Data Analysis:

    • Calculate the peak area ratio of Cabotegravir to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Cabotegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample Plasma Sample IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation MS_Detection MS/MS Detection (MRM Mode) Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis

Caption: Workflow for the quantification of Cabotegravir using LC-MS/MS.

Quantitative Data

The following tables summarize key quantitative data for Cabotegravir.

In Vitro Activity
ParameterValueCell Line/AssayReference(s)
IC₅₀ (Strand Transfer) 3.0 nMIn vitro strand transfer assay[5][8]
IC₅₀ (HIV Replication) 1.3 nMMT-4 cells[5][8]
IC₅₀ (HIV Replication) 0.2 nMPeripheral Blood Mononuclear Cells (PBMCs)[5][8]
Pharmacokinetic Parameters (Oral Administration)
ParameterValueUnitReference(s)
Tₘₐₓ 3hours[10]
Cₘₐₓ 8.0µg/mL[10]
AUC 145µg*h/mL[10]
Half-life 41hours[10]
Pharmacokinetic Parameters (Intramuscular Injection)
ParameterValueUnitReference(s)
Tₘₐₓ 7days[10]
Cₘₐₓ 8.0µg/mL[10]
AUC 1591µg*h/mL[10]
Half-life 5.6 - 11.5weeks[10]

Conclusion

This compound is an indispensable tool for the accurate quantification of Cabotegravir in research and clinical settings. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of the properties of this compound, the mechanism of action of its parent compound, and the associated analytical methodologies is crucial for professionals in the fields of antiretroviral drug development and analysis. This guide provides a foundational resource to support these endeavors.

References

Cabotegravir-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Cabotegravir-d5. The information is intended to support research and development efforts in the field of antiretroviral therapy.

Core Chemical and Physical Properties

This compound is the deuterated analogue of Cabotegravir, a potent Human Immunodeficiency Virus (HIV) integrase strand transfer inhibitor (INSTI). The incorporation of five deuterium atoms makes it an ideal internal standard for the quantification of Cabotegravir in biological matrices using mass spectrometry-based assays.

PropertyValueSource(s)
Chemical Formula C₁₉H₁₂D₅F₂N₃O₅[1][2][3][4]
Molecular Weight ~410.4 g/mol [1][3]
CAS Number 2750534-77-9[1][2][3]
IUPAC Name (3S,11aR)-N-(2,4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-2,2-d2-8-carboxamide[4]
Solubility Soluble in DMSO and Methanol[1][3]
Purity ≥99% deuterated forms (d₁-d₅)[3]
Appearance Solid[3]

Mechanism of Action: Inhibition of HIV-1 Integrase

Cabotegravir functions by inhibiting the HIV-1 integrase enzyme, a crucial component of the viral replication machinery.[5] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer. By blocking this step, Cabotegravir effectively prevents the virus from establishing a productive infection.[5][6]

The following diagram illustrates the mechanism of action of Cabotegravir in the context of the HIV replication cycle.

HIV_Replication_Inhibition cluster_host_cell Host Cell cluster_nucleus Nucleus HIV_entry HIV Entry Reverse_Transcription Reverse Transcription (RNA -> dsDNA) HIV_entry->Reverse_Transcription Nuclear_Import Nuclear Import of Viral dsDNA Reverse_Transcription->Nuclear_Import Integration Integration into Host DNA Nuclear_Import->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding New Virus Assembly & Budding Transcription_Translation->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion Cabotegravir Cabotegravir Cabotegravir->Integration Inhibition of Strand Transfer LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection UHPLC UHPLC Separation Supernatant_Collection->UHPLC Injection ESI Electrospray Ionization (ESI) UHPLC->ESI Mass_Spectrometer Tandem Mass Spectrometer (MS/MS) ESI->Mass_Spectrometer Data_Acquisition Data Acquisition (MRM Mode) Mass_Spectrometer->Data_Acquisition Peak_Integration Peak Integration for Cabotegravir & this compound Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Cabotegravir Concentration Calibration_Curve->Quantification

References

Synthesis and Isotopic Labeling of Cabotegravir-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cabotegravir-d5, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor, Cabotegravir. This document details a probable synthetic pathway, experimental protocols, and relevant data for the preparation of this important internal standard used in pharmacokinetic and analytical studies.

Introduction

This compound serves as a crucial internal standard for the accurate quantification of Cabotegravir in biological matrices by mass spectrometry.[1][2] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties. The IUPAC name, (3S, 11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide, indicates that three deuterium atoms are located on the methyl group and two are on the oxazolo ring of the molecule.[1]

Synthesis Pathway

The synthesis of this compound is predicated on the established synthetic routes for Cabotegravir, with the key modification being the use of a deuterated starting material to introduce the isotopic labels. The diastereoselective formation of the oxazolidine ring is a critical step in the overall synthesis.

Synthesis_Pathway cluster_start Deuterated Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Formation L-Alanine-d5 L-Alanine-d5 S-Alaninol-d5 (S)-Alaninol-d5 L-Alanine-d5->S-Alaninol-d5 Reduction Cabotegravir-d5_Precursor This compound Precursor S-Alaninol-d5->Cabotegravir-d5_Precursor Diastereoselective Cyclization Aldehyde_Intermediate Aldehyde Intermediate Aldehyde_Intermediate->Cabotegravir-d5_Precursor This compound This compound Cabotegravir-d5_Precursor->this compound Amidation & Demethylation

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound. These protocols are based on established literature for the synthesis of Cabotegravir and have been adapted for the introduction of deuterium labels.

Preparation of (S)-Alaninol-d5

The synthesis of the crucial deuterated starting material, (S)-Alaninol-d5, can be achieved through the reduction of commercially available L-Alanine-d5.

Materials:

  • L-Alanine-d5

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated water (D₂O) for quenching (optional, to maintain deuterium integrity)

  • Standard workup and purification reagents

Procedure:

  • A suspension of L-Alanine-d5 is slowly added to a stirred solution of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the slow addition of D₂O (or H₂O) followed by an aqueous base solution.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude (S)-Alaninol-d5 is purified by distillation or chromatography to yield the desired product.

Synthesis of the Aldehyde Intermediate

The aldehyde intermediate is a common precursor in the synthesis of Cabotegravir. Its preparation involves a multi-step sequence starting from simpler building blocks, as detailed in the literature.[3][4]

Diastereoselective Cyclization to form the this compound Precursor

This critical step involves the reaction of the aldehyde intermediate with (S)-Alaninol-d5 to form the oxazolidine ring with high diastereoselectivity.[4]

Materials:

  • Aldehyde Intermediate

  • (S)-Alaninol-d5

  • Magnesium triflate (Mg(OTf)₂) or other Lewis acid catalyst

  • Acetonitrile (CH₃CN) or other suitable solvent

Procedure:

  • The aldehyde intermediate is dissolved in acetonitrile.

  • (S)-Alaninol-d5 is added to the solution.

  • The Lewis acid catalyst, such as Mg(OTf)₂, is added, and the mixture is stirred at a controlled temperature.

  • The reaction progress is monitored by HPLC or LC-MS.

  • Upon completion, the reaction is worked up by quenching, extraction, and purification by chromatography to isolate the this compound precursor.

Final Amidation and Demethylation to Yield this compound

The final steps involve the amidation of the precursor with 2,4-difluorobenzylamine followed by demethylation to yield the final product, this compound.[3]

Materials:

  • This compound Precursor

  • 2,4-Difluorobenzylamine

  • Coupling agents (e.g., EDCI, HOBt)

  • Demethylating agent (e.g., lithium bromide)

  • Appropriate solvents (e.g., DMF, THF)

Procedure:

  • The this compound precursor is dissolved in a suitable solvent like DMF.

  • A coupling agent and 2,4-difluorobenzylamine are added, and the reaction is stirred until amidation is complete.

  • The intermediate amide is isolated and then subjected to demethylation using a reagent such as lithium bromide in a solvent like THF.

  • The final product, this compound, is purified by crystallization or chromatography.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3S, 11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide[1]
CAS Number 2750534-77-9[2]
Molecular Formula C₁₉H₁₂D₅F₂N₃O₅[2]
Molecular Weight 410.4 g/mol [2]
Isotopic Purity ≥99% deuterated forms (d₁-d₅)[2]

Table 2: Analytical Data for this compound

Analytical TechniqueParameterValueReference
LC-MS/MS Precursor Ion (m/z)410.4[5]
Product Ion (m/z)379.2[5]
Purity (HPLC) ≥99.94%[5]
Solubility Soluble in DMSO and Methanol[2]

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and analysis of this compound is depicted below.

Experimental_Workflow Start Start: L-Alanine-d5 Reduction Reduction to (S)-Alaninol-d5 Start->Reduction Cyclization Diastereoselective Cyclization Reduction->Cyclization Amidation Amidation Cyclization->Amidation Demethylation Demethylation Amidation->Demethylation Purification Purification Demethylation->Purification Analysis Analysis: LC-MS/MS, NMR, Purity Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

References

A Technical Guide to Research-Grade Cabotegravir-d5: Sourcing and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the manufacturers, suppliers, and critical technical data for research-grade Cabotegravir-d5. It is designed to assist researchers, scientists, and drug development professionals in sourcing high-quality deuterated Cabotegravir and in understanding its application as an internal standard for quantitative analysis. This document outlines the chemical properties, quality specifications from various suppliers, and detailed experimental protocols for its use.

Introduction to this compound

Cabotegravir is a potent HIV-1 integrase strand transfer inhibitor.[1] Its deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic research.[2] The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Cabotegravir in biological matrices.[1][2] This guide focuses on the sourcing and technical specifications of research-grade this compound.

Manufacturers and Suppliers

A number of reputable suppliers provide research-grade this compound. The following table summarizes key information for some of the prominent suppliers. Researchers are advised to request batch-specific Certificates of Analysis for the most accurate and up-to-date information.

SupplierWebsiteCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cayman Chemical--INVALID-LINK--2750534-77-9C₁₉H₁₂D₅F₂N₃O₅410.4
MedChemExpress--INVALID-LINK--2750534-77-9C₁₉H₁₂D₅F₂N₃O₅410.38
Clearsynth--INVALID-LINK--2750534-77-9C₁₉H₁₂D₅F₂N₃O₅410.38
Veeprho--INVALID-LINK--N/AC₁₉H₁₂D₅F₂N₃O₅410.39
Simson Pharma--INVALID-LINK--N/ANot SpecifiedNot Specified
Toronto Research Chemicals--INVALID-LINK--2750534-77-9C₁₉H₁₂D₅F₂N₃O₅410.38

Quality Specifications

The quality of this compound is critical for its use as an internal standard. Key parameters include chemical purity and the degree of deuterium incorporation. The following table presents a comparison of specifications provided by different suppliers.

SupplierChemical PurityDeuterium IncorporationStorage
Cayman Chemical≥98% (Cabotegravir)≥99% deuterated forms (d₁-d₅); ≤1% d₀-20°C
MedChemExpress>98%Not SpecifiedPowder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month
ClearsynthNot SpecifiedNot SpecifiedRefer to MSDS
VeeprhoNot SpecifiedNot SpecifiedNot Specified
Simson PharmaAccompanied by Certificate of AnalysisAccompanied by Certificate of AnalysisNot Specified
Toronto Research ChemicalsNot SpecifiedNot Specified-20°C

Chemical Structure and Deuteration

The chemical structure of this compound is identical to Cabotegravir, with the exception of five hydrogen atoms being replaced by deuterium. This substitution is typically in positions that are metabolically stable to prevent back-exchange of deuterium for hydrogen in vivo.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms integrate Peak Integration lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

References

Cabotegravir-d5: A Technical Guide to Certificate of Analysis and Purity Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Cabotegravir-d5, a deuterated analog of the HIV-1 integrase inhibitor Cabotegravir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and analytical studies.

Certificate of Analysis: A Representative Overview

A Certificate of Analysis (CoA) for this compound is a critical document that certifies the identity, purity, and quality of the material. While specific values may vary between batches and suppliers, a typical CoA will include the following information.

Identification and General Properties

This section provides fundamental information about the this compound substance.

ParameterRepresentative Specification
Product Name This compound
CAS Number 2750534-77-9[1][2]
Molecular Formula C₁₉H₁₂D₅F₂N₃O₅[1][2]
Molecular Weight 410.39 g/mol
Appearance White to Off-White Solid[3]
Solubility Soluble in DMSO and Methanol
Purity and Impurity Profile

This section details the purity of the this compound and the limits for any potential impurities. Purity is a critical parameter, with typical acceptance criteria being very high to ensure the accuracy of analytical methods.

TestAcceptance CriteriaRepresentative Result
Purity (by HPLC) ≥ 98%[4]99.94%[5]
Isotopic Purity ≥ 99% deuterated forms (d1-d5)[2]Conforms
Individual Impurity ≤ 0.5%Conforms
Total Impurities ≤ 1.0%Conforms
Residual Solvents Meets USP <467> requirementsConforms
Water Content (Karl Fischer) ≤ 0.5%Conforms

Experimental Protocols

The certification of this compound relies on a series of well-defined analytical methods. The following sections provide detailed methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of this compound and quantifying any impurities.

Workflow for HPLC Purity Determination

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh this compound standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve injection Inject Sample dissolve->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) mobile_phase Mobile Phase (e.g., Acetonitrile and Phosphate Buffer) chromatogram Obtain Chromatogram hplc_system->chromatogram injection->hplc_system integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Workflow for determining the purity of this compound using HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio and pH are optimized for optimal separation.[7]

  • Detection: UV detection is typically performed at a wavelength where Cabotegravir exhibits maximum absorbance, such as 254 nm.[7]

  • Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded, and the peak areas of all observed peaks are integrated.

  • Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity.

Workflow for Mass Spectrometric Analysis

cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation prep_start Prepare a dilute solution of This compound in a suitable solvent (e.g., Methanol) infusion Direct Infusion or LC-MS Introduction prep_start->infusion ms_system Mass Spectrometer (e.g., ESI-MS/MS) acquisition Acquire Mass Spectrum ms_system->acquisition infusion->ms_system spectrum Analyze Mass Spectrum acquisition->spectrum mw_confirm Confirm Molecular Ion Peak (e.g., [M+H]⁺ at m/z 411.4) spectrum->mw_confirm isotopic_dist Determine Isotopic Distribution (d0 to d5) spectrum->isotopic_dist

Caption: Workflow for identity and isotopic purity analysis of this compound by MS.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source, is used.

  • Sample Introduction: The sample can be introduced directly via infusion or through an LC system.

  • Analysis:

    • Identity: The mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to this compound. For example, in positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 411.4. The fragmentation pattern can also be compared to a reference standard. In one study, the precursor ion for this compound was identified as m/z 409.20 with a corresponding product ion of m/z 379.20.[5]

    • Isotopic Purity: The relative intensities of the ion signals corresponding to the unlabeled Cabotegravir (d0) and the different deuterated species (d1, d2, d3, d4, and d5) are measured to determine the isotopic distribution and calculate the overall isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound and confirms the positions of the deuterium labels.

Logical Flow for NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis prep Dissolve this compound in a deuterated solvent (e.g., DMSO-d6) nmr_acq Acquire ¹H and ¹³C NMR spectra prep->nmr_acq compare Compare spectra with non-deuterated Cabotegravir nmr_acq->compare confirm_structure Confirm overall molecular structure compare->confirm_structure confirm_deuteration Verify absence of proton signals at deuterated positions compare->confirm_deuteration

Caption: Logical flow for structural confirmation of this compound using NMR.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • Analysis: ¹H and ¹³C NMR spectra are acquired.

  • Interpretation: The obtained spectra are compared with those of a non-deuterated Cabotegravir reference standard. The absence of proton signals at the positions where deuterium has been incorporated confirms the successful labeling. The overall pattern of the remaining signals confirms the integrity of the molecular structure.

Purity Standards and Impurities

The purity of this compound is paramount for its use as an internal standard. Impurities can arise from the synthesis of the parent compound, the deuteration process, or degradation.

Potential Impurity Sources

cluster_impurities Potential Impurities in this compound cabotegravir_synthesis Cabotegravir Synthesis process_related Process-Related Impurities (from Cabotegravir synthesis) cabotegravir_synthesis->process_related deuteration_related Deuteration-Related Impurities (e.g., residual unlabeled material) cabotegravir_synthesis->deuteration_related degradation_products Degradation Products (from storage or handling)

Caption: Potential sources of impurities in this compound.

Common classes of impurities that are controlled include:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the non-deuterated Cabotegravir.

  • Deuteration-Related Impurities: This includes any residual unlabeled Cabotegravir (d0) or species with incomplete deuteration (d1, d2, d3, d4).

  • Degradation Products: Cabotegravir can degrade under certain stress conditions (e.g., acidic and oxidative environments), and these degradation products must be monitored.[8]

By adhering to rigorous analytical testing and quality control, the purity and reliability of this compound are ensured, making it a suitable internal standard for demanding research and development applications.

References

A Technical Guide to the Mass Shift and Isotopic Purity of Cabotegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) utilized in the treatment and prevention of HIV-1 infection.[1][2] In the realm of pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards are indispensable for achieving accurate quantification of drug candidates in biological matrices. Cabotegravir-d5, a deuterated analog of Cabotegravir, serves this critical role. This technical guide provides an in-depth analysis of the mass shift and isotopic purity of this compound, along with the experimental methodologies used for their characterization.

Molecular Structures and Mass Shift

The key difference between Cabotegravir and this compound lies in the substitution of five hydrogen atoms with five deuterium atoms. This substitution results in a predictable increase in the molecular weight of the molecule, which is fundamental for its differentiation in mass spectrometry.

Quantitative Data: Mass and Isotopic Composition

The theoretical monoisotopic masses of Cabotegravir and its deuterated form, along with the resultant mass shift, are summarized in the table below. These values are calculated based on the most abundant isotopes of the constituent elements.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
CabotegravirC₁₉H₁₇F₂N₃O₅405.1132
This compoundC₁₉H₁₂D₅F₂N₃O₅410.1446
Mass Shift +5.0314

The isotopic purity of a deuterated standard is a critical parameter that ensures minimal cross-interference with the unlabeled analyte. The specifications for a commercially available this compound standard are presented below.

ParameterSpecification
Chemical Purity (HPLC)>95%
Deuterated Forms (d₁-d₅)≥99%

Experimental Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of Cabotegravir in biological samples, with this compound employed as an internal standard.[1]

Representative LC-MS/MS Protocol

A typical experimental setup for the analysis of Cabotegravir and this compound is detailed below.

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a Zorbax SB-C18 (50 × 2.1 mm, 5 µm), is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate) is often employed.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • MRM Transitions: The precursor and product ions for both Cabotegravir and this compound are monitored. Representative transitions are provided in the table below. It is noteworthy that the product ion for this compound reflects the 5-Dalton mass increase.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cabotegravir406.1142.0[3][4]
Cabotegravir406.1281.1
This compound411.1286.1[5]
  • Ion Source Parameters: Parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas are optimized to achieve maximal signal intensity.

Diagrammatic Representations

To visually articulate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Chemical Structures and Mass Shift Cabotegravir Cabotegravir (C19H17F2N3O5) Mass: 405.1132 Da Deuteration Deuteration (+5 Deuterium Atoms) Cabotegravir->Deuteration +5.0314 Da Cabotegravir_d5 This compound (C19H12D5F2N3O5) Mass: 410.1446 Da Deuteration->Cabotegravir_d5

Caption: Logical relationship between Cabotegravir and this compound, illustrating the mass shift.

cluster_1 Experimental Workflow for Isotopic Purity Analysis start Sample Preparation (this compound Solution) lc_separation LC Separation (Reversed-Phase HPLC) start->lc_separation ms_analysis MS Analysis (Full Scan or SIM Mode) lc_separation->ms_analysis data_processing Data Processing (Mass Spectrum Analysis) ms_analysis->data_processing end Isotopic Purity Determination (% Deuteration) data_processing->end

Caption: A generalized experimental workflow for determining the isotopic purity of this compound.

Conclusion

The well-defined mass shift of +5.0314 Da and high isotopic purity (≥99% d₁-d₅) of this compound establish it as a reliable internal standard for the sensitive and accurate quantification of Cabotegravir in complex biological matrices. The LC-MS/MS methodology outlined provides a robust framework for its application in preclinical and clinical drug development. The precise characterization of such stable isotope-labeled standards is paramount to the integrity of bioanalytical data.

References

Cabotegravir-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cabotegravir-d5, a deuterated analog of the potent antiretroviral agent Cabotegravir. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, the mechanism of action, and detailed experimental protocols for its quantification.

Core Compound Data

This compound serves as a crucial internal standard for the accurate quantification of Cabotegravir in biological matrices through mass spectrometry-based assays.[1] Its deuteration enhances mass spectrometric detection and differentiation from the unlabeled parent compound.

ParameterValueSource(s)
CAS Number 2750534-77-9[1][2][3][4]
Molecular Formula C₁₉H₁₂D₅F₂N₃O₅[1][2][3][4][5]
Molecular Weight 410.38 g/mol [2][4][6]
Alternate Molecular Weight 410.4 g/mol [1][3]

Mechanism of Action: HIV-1 Integrase Inhibition

Cabotegravir functions as an integrase strand transfer inhibitor (INSTI).[5][7][8] Its primary mechanism involves binding to the active site of the HIV-1 integrase enzyme. This action effectively blocks the strand transfer step of proviral DNA integration into the host cell's genome, a critical stage in the HIV replication cycle.[5] By preventing this integration, Cabotegravir halts viral replication and reduces the viral load.[5]

HIV_Replication_Inhibition cluster_host_cell Host Cell cluster_nucleus Nucleus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrase HIV Integrase Viral_DNA->Integrase binds Integrated_DNA Integrated Proviral DNA New_Virions New Virions Integrated_DNA->New_Virions Replication Integrase->Integrated_DNA Integration Host_DNA Host DNA Cabotegravir Cabotegravir Cabotegravir->Integrase Inhibits

HIV Replication Cycle and Cabotegravir's Point of Inhibition.

Experimental Protocols: Quantification of Cabotegravir

The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cabotegravir in biological samples, where this compound is used as an internal standard.[1][2][4]

Sample Preparation: Protein Precipitation

A common method for extracting Cabotegravir from plasma is protein precipitation due to its simplicity and effectiveness.[9]

  • Aliquoting : Transfer a 200 µL aliquot of plasma sample into a clean microcentrifuge tube.[4]

  • Internal Standard Spiking : Add 100 µL of the internal standard working solution (this compound) to the plasma sample.[4]

  • Precipitation : Add a protein precipitation solvent, such as a 1:4 mixture of methanol and ethyl acetate.[2][4]

  • Vortexing : Vortex the mixture for a minimum of 2 minutes to ensure thorough mixing and protein precipitation.[4]

  • Centrifugation : Centrifuge the sample at a high speed (e.g., 5000 rpm) for 25 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[4]

Sample_Prep_Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_Solvent Add Precipitation Solvent (e.g., Methanol/Ethyl Acetate) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Workflow for Cabotegravir quantification sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Cabotegravir.

ParameterTypical ConditionsSource(s)
LC Column Phenomenex C18 (50 x 4.6 mm, 5.0 µm)[2]
Mobile Phase Methanol and 0.10% v/v Formic Acid (85:15 v/v)[2]
Flow Rate 0.80 mL/min[2]
Injection Volume 10 µL-
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MS/MS Transitions Cabotegravir: m/z 406.12 → 142.04[2][4]
Bictegravir (IS): m/z 450.12 → 160.03[2]
Collision Energy 15 eV[4]

Note on Internal Standard: While this guide focuses on this compound, the provided literature also mentions the use of Bictegravir as an internal standard.[2] The choice of internal standard may vary depending on the specific assay requirements.

This technical guide provides a foundational understanding of this compound for research and development purposes. For further details, consulting the primary literature is recommended.

References

The Prospect of Deuterated Cabotegravir: A Forward-Looking Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), has become a cornerstone in the landscape of HIV-1 prevention and treatment, particularly with its long-acting injectable formulations.[1][2][3][4] Its success has paved the way for novel approaches to antiretroviral therapy, addressing critical challenges such as medication adherence.[1][3] In the continuous quest for therapeutic optimization, the strategic modification of established drugs offers a promising avenue for enhancing their pharmacological profiles. One such strategy that has garnered significant attention is deuterium modification.[5][6] This whitepaper explores the hypothetical application of deuterium chemistry to Cabotegravir, providing a technical guide on its potential preliminary research applications. While specific research on deuterated Cabotegravir is not yet publicly available, this document will extrapolate from the known characteristics of Cabotegravir and the established principles of deuterated drugs to outline potential research avenues, experimental considerations, and anticipated outcomes.

The core principle behind deuteration lies in the "kinetic isotope effect." By selectively replacing hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic activity, the carbon-deuterium bond becomes stronger and more resistant to enzymatic cleavage.[7] This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile, enhancing its efficacy, and reducing toxicity.[5][6][8]

Potential Advantages of a Deuterated Cabotegravir

Based on the metabolic profile of Cabotegravir and the known benefits of deuteration, a deuterated version of Cabotegravir could theoretically offer several advantages:

  • Improved Pharmacokinetics: The primary metabolism of Cabotegravir occurs via UDP-glucuronosyltransferase (UGT) 1A1 and to a lesser extent, UGT1A9.[9] Deuteration at or near the sites of glucuronidation could slow this metabolic process, potentially leading to a longer half-life, increased plasma concentrations, and reduced dosing frequency.

  • Enhanced Efficacy: A more stable and prolonged exposure to the drug could translate to improved viral suppression and a higher barrier to the development of drug resistance.

  • Reduced Inter-individual Variability: Slower metabolism may lead to more predictable plasma concentrations among patients, potentially reducing the impact of genetic polymorphisms in metabolizing enzymes.

  • Improved Safety Profile: By altering the metabolic pathway, deuteration could potentially reduce the formation of off-target metabolites, leading to a more favorable safety and tolerability profile.

Proposed Preliminary Research Applications and Experimental Protocols

The initial research into a deuterated Cabotegravir would likely focus on synthesis, in vitro characterization, and preclinical in vivo studies.

Synthesis and In Vitro Characterization

Objective: To synthesize deuterated Cabotegravir and evaluate its in vitro antiviral activity and metabolic stability.

Experimental Protocol:

  • Synthesis:

    • Identify potential sites for deuteration on the Cabotegravir molecule, focusing on positions susceptible to metabolic attack by UGT enzymes.

    • Utilize established synthetic methodologies for deuterium labeling to produce highly deuterated analogs of Cabotegravir.[7][8]

    • Confirm the structure and deuterium incorporation of the synthesized compounds using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • In Vitro Antiviral Activity:

    • Assess the antiviral potency of deuterated Cabotegravir against various HIV-1 strains in cell-based assays (e.g., TZM-bl cells).

    • Determine the EC50 (half-maximal effective concentration) and compare it to that of non-deuterated Cabotegravir to ensure that the modification does not negatively impact its primary pharmacological activity.

  • Metabolic Stability:

    • Incubate deuterated and non-deuterated Cabotegravir with human liver microsomes or recombinant UGT1A1 and UGT1A9 enzymes.

    • Quantify the rate of disappearance of the parent compound over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the in vitro half-life and intrinsic clearance to determine the impact of deuteration on metabolic stability.

Preclinical Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetic profile of deuterated Cabotegravir in an animal model.

Experimental Protocol:

  • Animal Model:

    • Select an appropriate animal model, such as rats or non-human primates, that has a metabolic profile for Cabotegravir that is reasonably predictive of humans.[9]

  • Dosing and Sampling:

    • Administer a single oral or intramuscular dose of both deuterated and non-deuterated Cabotegravir to different groups of animals.

    • Collect blood samples at predetermined time points over a specified duration.

  • Bioanalysis:

    • Extract the drug from plasma samples and quantify the concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[10][11]

    • Compare the pharmacokinetic profiles of the deuterated and non-deuterated forms.

Data Presentation

The quantitative data from these preliminary studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Metabolic Stability

CompoundEC50 (nM) vs. HIV-1In Vitro Half-life (min) in Human Liver Microsomes
CabotegravirExpected ValueExpected Value
Deuterated CabotegravirExperimental ValueExperimental Value

Table 2: Preclinical Pharmacokinetic Parameters (Animal Model)

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
CabotegravirValueOral/IMValueValueValueValue
Deuterated CabotegravirValueOral/IMValueValueValueValue

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz can effectively illustrate the proposed research workflow and the underlying logic of deuteration.

Deuteration_Strategy cluster_0 Rationale Cabotegravir Cabotegravir UGT_Metabolism Metabolism by UGT1A1/1A9 Cabotegravir->UGT_Metabolism Deuteration Deuteration at Metabolic Sites Cabotegravir->Deuteration Slower_Metabolism Slower Metabolism (Kinetic Isotope Effect) Deuteration->Slower_Metabolism Improved_PK Improved Pharmacokinetics Slower_Metabolism->Improved_PK

Caption: Rationale for Deuterating Cabotegravir.

Experimental_Workflow cluster_1 Phase 1: Synthesis & In Vitro cluster_2 Phase 2: Preclinical In Vivo cluster_3 Outcome Synthesis Synthesis of Deuterated Cabotegravir InVitro_Activity In Vitro Antiviral Activity Assay Synthesis->InVitro_Activity Metabolic_Stability Metabolic Stability Assay Synthesis->Metabolic_Stability Animal_Studies Animal Pharmacokinetic Studies InVitro_Activity->Animal_Studies Metabolic_Stability->Animal_Studies Bioanalysis LC-MS/MS Bioanalysis Animal_Studies->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Go_NoGo Go/No-Go Decision for Further Development PK_Analysis->Go_NoGo

Caption: Proposed Experimental Workflow for Deuterated Cabotegravir.

Conclusion

While the clinical application of deuterated Cabotegravir remains a prospective endeavor, the foundational principles of deuterium modification suggest a compelling scientific rationale for its investigation. The potential to enhance the already favorable profile of Cabotegravir through improved pharmacokinetics warrants preliminary research. The experimental framework outlined in this whitepaper provides a roadmap for the initial stages of such a research program, from synthesis and in vitro characterization to preclinical evaluation. The insights gained from these studies would be crucial in determining the viability of deuterated Cabotegravir as a next-generation antiretroviral agent with the potential for even greater patient benefit.

References

Methodological & Application

Application Notes and Protocols for the Use of Cabotegravir-d5 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Cabotegravir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein employs Cabotegravir-d5, a deuterated isotopologue, as an internal standard to ensure accuracy and precision in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring of Cabotegravir.

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor used in the treatment and prevention of HIV-1 infection. Accurate quantification of Cabotegravir in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis.[1][2] Deuterated internal standards are chemically almost identical to the analyte, causing them to co-elute during chromatography and exhibit similar ionization efficiency.[3] This allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.[1]

This document details a validated LC-MS/MS method for the determination of Cabotegravir in human K3EDTA plasma, utilizing this compound as the internal standard.[4]

Experimental Protocols

Materials and Reagents
  • Analytes: Cabotegravir (purity: 99.87%), this compound (internal standard, purity: 99.94%)[4]

  • Solvents: HPLC-grade methanol, acetonitrile, and water[4]

  • Reagents: Analytical-grade ammonium acetate, formic acid[4]

  • Biological Matrix: Human K3EDTA plasma[4]

Instrumentation
  • LC-MS/MS System: Shimadzu LC VP Series HPLC system coupled with an MDS Sciex API 4000 mass spectrometer.[4]

  • Analytical Column: Zorbax SB-C18 (50 × 2.1 mm, 5 µm)[4]

  • Software: Analyst version 1.4.2 and Watson LIMS version 7.3 for data acquisition and processing.[4]

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare a stock solution of Cabotegravir at a concentration of 1.0 mg/mL in a suitable solvent. A separate stock solution for the internal standard, this compound, is also prepared at 1 mg/mL.[4]

  • Calibration Standards (CSs): Create calibration standards by spiking blank human plasma with the Cabotegravir stock solution to achieve final concentrations of 2, 4, 10, 25, 50, 100, 125, 250, 500, and 1000 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples at six concentration levels: 2 ng/mL (Lower Limit of Quantification, LLoQ), 6 ng/mL (Low Quality Control, LQC), 50 ng/mL (Medium Quality Control-1, MQC-1), 400 ng/mL (Medium Quality Control-2, MQC-2), 800 ng/mL (High Quality Control, HQC), and 1000 ng/ml (Upper Limit of Quantification, ULoQ).[4]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 7095.24 ng/mL.[4]

Sample Preparation: Liquid-Liquid Extraction
  • Thaw all plasma samples (CSs, QCs, and unknown samples) at room temperature.[4]

  • In a 15 mL glass container, pipette 250 µL of the plasma sample.[4]

  • Add 25 µL of the this compound internal standard working solution (7095.24 ng/mL) and vortex for 20 seconds.[4]

  • Add 100 µL of 0.1% formic acid buffer and agitate for 10 minutes.[4]

  • Perform liquid-liquid extraction. While the specific extraction solvent mixture is not detailed in the primary source for this compound, a similar method for Cabotegravir used a mixture of methanol and ethyl acetate (1:4).[5][6]

  • Centrifuge the samples.[5]

  • Transfer the organic layer to a new tube and evaporate to dryness.[5]

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[5]

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (50 × 2.1 mm, 5 µm)[4]

    • Mobile Phase: Methanol and 5 mM ammonium acetate in water (80:20, v/v)[4]

    • Flow Rate: 0.80 mL/min (Note: This flow rate is from a similar method, the primary source for this compound did not specify it)[6]

    • Injection Volume: Not specified.

    • Column Temperature: Not specified.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)[4]

    • Source Temperature: 500°C[4]

    • Heater Gas (Nitrogen): 21 psi[4]

    • MRM Transitions:

      • Cabotegravir: m/z 409.20 → 370.20[4]

      • This compound: m/z 409.20 → 144.8[4]

Data Presentation

The performance of the described method was validated according to regulatory guidelines. The key quantitative data are summarized in the tables below.

Table 1: Calibration Curve Parameters
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Cabotegravir2 - 10000.999
Data sourced from Pilli S, et al. (2024).[4]
Table 2: Intra-day and Inter-day Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLQC2100100
LQC6106103
MQC-1509798
MQC-240097100
HQC800103100
Data sourced from Pilli S, et al. (2024).[4]
Table 3: Recovery
QC LevelAverage Recovery (%CV)
Four QC Levels7.71
Data sourced from Pilli S, et al. (2024).[4]
Table 4: Stability
Stability ConditionLQC Accuracy (%)HQC Accuracy (%)
Benchtop112.8111.7
Freeze-Thaw (5 cycles, -20°C)98.5101
Freeze-Thaw (5 cycles, -78°C)101101
Data sourced from Pilli S, et al. (2024).[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cabotegravir using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock_cab Cabotegravir Stock Solution cs Calibration Standards (2-1000 ng/mL) stock_cab->cs qc QC Samples (LLOQ, LQC, MQC, HQC) stock_cab->qc stock_d5 This compound Stock Solution plasma Plasma Sample (250 µL) add_is Add IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Formic Acid Buffer vortex1->add_buffer agitate Agitate add_buffer->agitate lle Liquid-Liquid Extraction agitate->lle centrifuge Centrifuge lle->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS System (API 4000) reconstitute->lcms Inject data_acq Data Acquisition (MRM Mode) lcms->data_acq data_proc Data Processing & Quantification data_acq->data_proc

Caption: Bioanalytical workflow for Cabotegravir quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the principle of using an internal standard in quantitative analysis.

internal_standard_principle cluster_analyte Analyte (Cabotegravir) cluster_is Internal Standard (this compound) cluster_quant Quantification analyte_sample Analyte in Sample analyte_peak Analyte Peak Area (Variable) analyte_sample->analyte_peak LC-MS/MS Measurement ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_sample IS in Sample (Known Amount) is_peak IS Peak Area (Variable) is_sample->is_peak LC-MS/MS Measurement is_peak->ratio explanation The IS compensates for variability. If sample loss occurs, both analyte and IS signals decrease proportionally, keeping the ratio constant. is_peak->explanation cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve final_conc Final Concentration (Accurate & Precise) cal_curve->final_conc

Caption: Principle of internal standard use in LC-MS/MS.

References

Application Note: Quantification of Cabotegravir in Human Plasma using a Validated LC-MS/MS Method with Cabotegravir-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cabotegravir in human plasma. The protocol employs Cabotegravir-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Cabotegravir.

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) approved for the treatment and prevention of HIV-1 infection.[1][2] Its long-acting injectable formulation necessitates reliable and sensitive bioanalytical methods to accurately characterize its pharmacokinetic profile in human plasma.[3][4] This document provides a detailed protocol for the quantification of Cabotegravir in human plasma using LC-MS/MS with this compound as the internal standard, a technique widely adopted for its specificity and sensitivity.[2][4]

Experimental

Materials and Reagents
  • Cabotegravir (purity ≥98%)

  • This compound (purity ≥99%)[2][4]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Ethyl acetate, analytical grade

  • Ultrapure water

  • Human plasma (K3-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Cabotegravir: Accurately weigh and dissolve an appropriate amount of Cabotegravir in methanol to achieve a final concentration of 1 mg/mL.

  • This compound (Internal Standard): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.[2]

Working Solutions:

  • Cabotegravir Spiking Solutions: Prepare serial dilutions of the Cabotegravir stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (e.g., 1 µg/mL or 7095.24 ng/mL): Dilute the this compound stock solution with the appropriate solvent to the desired concentration.[1][2]

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate in water.[2]

  • Mobile Phase B: Methanol or Acetonitrile.[1][2] The final mobile phase composition for isocratic elution is typically a mixture of these, for instance, 80:20 (Methanol: 5mM Ammonium Acetate) or 85:15 (Methanol: 0.1% Formic Acid).[1][2]

Sample Preparation

Two primary methods for sample preparation are commonly used: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).

Method 1: Liquid-Liquid Extraction (LLE) [1][2]

  • To 200 µL of human plasma in a clean microcentrifuge tube, add 100 µL of the this compound internal standard working solution.[1]

  • Vortex the mixture for approximately 2 minutes.[1]

  • Add 1 mL of extraction solvent (e.g., a 4:1 mixture of ethyl acetate and methanol).[1]

  • Vortex for an additional 2 minutes.

  • Centrifuge the samples at 5000 rpm for 25 minutes.[1]

  • Carefully transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a lyophilizer.[1]

  • Reconstitute the dried residue in 250 µL of the mobile phase.[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Protein Precipitation (PP) [3][5][6]

  • To a designated volume of human plasma, add a volume of cold acetonitrile (typically 3 times the plasma volume) containing the internal standard, this compound.[5][6]

  • Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.

  • Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for direct injection into the LC-MS/MS system.[3][7]

LC-MS/MS Parameters

The following tables summarize typical instrument parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
Column Zorbax SB-C18 (50 x 2.1 mm, 5 µm) or equivalent[2]
Mobile Phase Isocratic: Methanol and 5 mM Ammonium Acetate in water (80:20, v/v)[2]
Flow Rate 0.80 mL/min[1]
Injection Volume 5.0 µL[1]
Column Temperature 25.0°C[1]
Run Time Approximately 3 minutes[1][3]

Table 2: Mass Spectrometry Conditions

ParameterCabotegravirThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z) 406.12 → 142.04[1]409.20 → 144.80[2] or 410.1 → 263.0[5]
Collision Energy (eV) 15[1]15[1]
Fragmentor Voltage (V) 115[1]110[1]
Capillary Voltage (kV) 3.0[1]3.0[1]
Dwell Time (ms) 200[1]200[1]
Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with known concentrations of Cabotegravir. A typical calibration curve range is 2 to 1000 ng/mL or 400 to 16000 ng/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. For example, LQC (6 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL).[2]

Data and Results

The following tables summarize the expected quantitative performance of the method.

Table 3: Calibration Curve Summary

ParameterTypical Value
Linearity Range (ng/mL) 2 - 1000[2]
Correlation Coefficient (r²) ≥ 0.999[2]
Weighting Factor 1/x² or 1/C²[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 2[2]

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ 2100100<15%<15%
LQC 6106103<15%<15%
MQC 40097100<15%<15%
HQC 800103100<15%<15%
Data presented are representative and may vary between laboratories and instruments.[2]

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample (200 µL) add_is Add this compound IS (100 µL) plasma_sample->add_is vortex1 Vortex (2 min) add_is->vortex1 extraction Liquid-Liquid Extraction (Ethyl Acetate:Methanol) vortex1->extraction centrifuge Centrifuge (5000 rpm, 25 min) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample (5 µL) reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report

References

Application Note: Preparation of Cabotegravir-d5 Solution for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabotegravir is a potent HIV-1 integrase strand transfer inhibitor used for the treatment and prevention of HIV/AIDS.[1][2][3] Pharmacokinetic (PK) studies are crucial for understanding its absorption, distribution, metabolism, and excretion. Accurate quantification of Cabotegravir in biological matrices is essential for these studies. Cabotegravir-d5, a deuterated analog of Cabotegravir, is widely used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Cabotegravir.[4][5] This application note provides detailed protocols for the preparation of this compound solutions for use in pharmacokinetic studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₉H₁₂D₅F₂N₃O₅[4][6]
Molecular Weight 410.4 g/mol [4][6]
Appearance Solid[4]
Purity ≥99% deuterated forms (d₁-d₅)[4]
Solubility Soluble in DMSO and Methanol[4][6]
Storage Store at -20°C[6]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound solid standard

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Allow the this compound solid standard to equilibrate to room temperature before opening the vial to prevent condensation.

  • Accurately weigh a specific amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Transfer the weighed solid to a clean, dry volumetric flask.

  • Add a small amount of DMSO to the flask to dissolve the solid.

  • Vortex the solution for approximately 30 seconds to ensure complete dissolution.

  • Add DMSO to the flask up to the final volume mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • This stock solution can be stored at -20°C.[2]

Preparation of this compound Working Solutions

This protocol outlines the preparation of intermediate and final working solutions of this compound. The concentrations of working solutions may vary depending on the specific requirements of the bioanalytical assay.

Materials:

  • This compound stock solution (1 mg/mL)

  • Methanol or a mixture of Methanol:Acetonitrile (1:1), HPLC grade

  • Volumetric flasks or microcentrifuge tubes

  • Pipettes and tips

Procedure for Intermediate Working Solution (e.g., 10 µg/mL):

  • Pipette 10 µL of the 1 mg/mL this compound stock solution into a 1 mL volumetric flask or microcentrifuge tube.

  • Add the desired diluent (e.g., Methanol) to the final volume of 1 mL.

  • Vortex to ensure thorough mixing.

Procedure for Final Working Solution (e.g., 250 ng/mL):

  • Pipette 25 µL of the 10 µg/mL intermediate working solution into a 1 mL volumetric flask or microcentrifuge tube.

  • Add the desired diluent (e.g., a mixture of MeOH:ACN 1:1) to the final volume of 1 mL.[2]

  • Vortex to ensure thorough mixing. This final working solution is now ready to be spiked into plasma samples during the sample preparation process.

Workflow for Pharmacokinetic Sample Analysis using this compound Internal Standard

The following diagram illustrates the general workflow for a pharmacokinetic study involving the quantification of Cabotegravir in biological samples using this compound as an internal standard.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_prep Prepare this compound Stock Solution (1 mg/mL in DMSO) work_prep Prepare this compound Working Solution (e.g., 250 ng/mL) stock_prep->work_prep is_spike Spike Samples with This compound IS work_prep->is_spike sample_collection Collect Biological Samples (e.g., Plasma) sample_collection->is_spike extraction Sample Extraction (e.g., Protein Precipitation) is_spike->extraction lcms Inject Sample into LC-MS/MS System extraction->lcms quant Quantify Cabotegravir and This compound lcms->quant ratio Calculate Peak Area Ratio (Cabotegravir / this compound) quant->ratio curve Generate Calibration Curve ratio->curve pk_calc Calculate Pharmacokinetic Parameters curve->pk_calc

Caption: Workflow for a pharmacokinetic study using this compound.

LC-MS/MS Method Parameters for Cabotegravir Quantification

The following table summarizes typical LC-MS/MS parameters used for the quantification of Cabotegravir with this compound as an internal standard. These parameters are based on methods reported in the literature and may require optimization for specific instrumentation and matrices.

ParameterTypical Value/ConditionReference
Chromatography
ColumnC18 reverse-phase column[5]
Mobile PhaseA: Water with 0.1% formic acidB: Acetonitrile or Methanol[5][7]
Flow Rate0.3 - 1.0 mL/min[8][9]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[10]
Monitored Transition (Cabotegravir)m/z 406.1 -> 263.1[7]
Monitored Transition (this compound)m/z 410.0 -> 263.1[7]
Internal StandardThis compound[5]

Conclusion

The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of Cabotegravir in biological samples for pharmacokinetic studies. The detailed protocols and workflow provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these protocols will help ensure the generation of high-quality data for the assessment of Cabotegravir's pharmacokinetic profile.

References

Bioanalytical Method for Cabotegravir Quantification in Human Plasma Using Cabotegravir-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the development and validation of a bioanalytical method for the quantification of Cabotegravir in human plasma using its deuterated stable isotope, Cabotegravir-d5, as an internal standard (IS). The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) used for the treatment and prevention of HIV-1 infection.[1][2] Accurate measurement of Cabotegravir concentrations in biological matrices is crucial for assessing its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability in sample processing and instrument response, thereby enhancing the accuracy and precision of the bioanalytical method.[3][4] This application note outlines a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Cabotegravir and this compound.

Experimental

Materials and Reagents
  • Cabotegravir (purity ≥99.87%) and this compound (purity ≥99.94%) were sourced from Aurobindo Pharma Ltd.[4]

  • HPLC-grade methanol, acetonitrile, and water were obtained from Merck.[4]

  • Formic acid and ammonium acetate were of analytical grade.[4]

  • Human plasma with K3-EDTA as an anticoagulant was sourced from a certified biobank.[4]

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer is required. Specific examples of instrumentation used in published methods include a Sciex API-4000 and systems from Agilent.[5][6]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Cabotegravir.

ParameterCondition 1Condition 2
Column Zorbax SB-C18 (50 x 2.1 mm, 5 µm)[4]HSS T3 column with guard column[7]
Mobile Phase A 5 mM Ammonium Acetate in Water[4]0.1% Formic Acid in Water[7]
Mobile Phase B Methanol[4]0.1% Formic Acid in Acetonitrile[7]
Gradient/Isocratic 80:20 (B:A) Isocratic[4]35:65 (B:A) Isocratic[7]
Flow Rate 0.80 mL/min[1]0.5 mL/min[7]
Column Temperature 25.0°C[1]40°C[7]
Injection Volume 5.0 µL[1]2-7 µL[5]
Run Time 3.0 min[1][7]Not Specified
Mass Spectrometric Conditions

Mass spectrometric detection is performed in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).

ParameterCabotegravirThis compound
Precursor Ion (m/z) 406.12[1]409.20[4]
Product Ion (m/z) 142.04[1]144.8[4] or 286[8]
Fragmentor Voltage (V) 115.0[1]Not Specified
Collision Energy (eV) 15[1]Not Specified
Ionization Mode Positive ESI[1]Positive ESI[4]

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Cabotegravir and this compound in methanol or a suitable organic solvent at a concentration of 1 mg/mL.[4]

  • Working Solutions: Prepare serial dilutions of the Cabotegravir stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[4]

  • Calibration Standards and QCs: Spike blank human plasma with the Cabotegravir working solutions to achieve the desired concentration range for the calibration curve and QC samples at low, medium, and high concentrations.[1][4] A typical calibration curve range for Cabotegravir is 2 to 1000 ng/mL.[4]

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 7095.24 ng/mL).[4]

Sample Preparation (Protein Precipitation)

This is a common and efficient method for extracting Cabotegravir from plasma samples.[5][7][9]

G plasma 1. Aliquot 200 µL of Plasma Sample is 2. Add 100 µL of this compound (IS) plasma->is vortex1 3. Vortex Mix for 30 seconds is->vortex1 ppt 4. Add 600 µL of Acetonitrile vortex1->ppt vortex2 5. Vortex Mix for 2 minutes ppt->vortex2 centrifuge 6. Centrifuge at 5000 rpm for 10 min vortex2->centrifuge supernatant 7. Transfer Supernatant to a Clean Tube centrifuge->supernatant inject 8. Inject into LC-MS/MS System supernatant->inject

Diagram 1: Protein Precipitation Workflow
Sample Preparation (Liquid-Liquid Extraction)

An alternative method that can provide a cleaner extract.[1][4]

G plasma 1. Aliquot 250 µL of Plasma Sample is 2. Add 25 µL of this compound (IS) plasma->is vortex1 3. Vortex Mix for 20 seconds is->vortex1 buffer 4. Add 100 µL of 0.1% Formic Acid vortex1->buffer vortex2 5. Vortex Mix buffer->vortex2 extract 6. Add 1 mL of Extraction Solvent (Methanol:Ethyl Acetate, 1:4) vortex2->extract shake 7. Shake for 10 minutes extract->shake centrifuge 8. Centrifuge at 5000 rpm for 25 min shake->centrifuge organic 9. Transfer Organic Layer to a Clean Tube centrifuge->organic dry 10. Evaporate to Dryness organic->dry reconstitute 11. Reconstitute in 250 µL of Mobile Phase dry->reconstitute inject 12. Inject into LC-MS/MS System reconstitute->inject

Diagram 2: Liquid-Liquid Extraction Workflow

Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

Summary of Validation Parameters
ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.99[1]0.9998[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; RSD ≤ 20%2 ng/mL[4]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)2.54% to 5.21%[1]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)2.54% to 5.21%[1]
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)97% to 106%[4]
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)98% to 103%[4]
Recovery (%) Consistent, precise, and reproducible86% with a %CV of 7.71%[4]
Matrix Effect IS-normalized matrix factor %RSD ≤ 15%Not explicitly stated, but method selectivity was confirmed.[4]
Stability %Bias within ± 15% of nominal concentrationStable under various conditions including freeze-thaw cycles and benchtop storage.[4]

Logical Relationship of Method Development

The development of a robust bioanalytical method follows a logical progression from initial parameter optimization to full validation.

G start Method Development Start ms_opt MS Parameter Optimization (Cabotegravir & this compound) start->ms_opt chrom_dev Chromatography Development (Column, Mobile Phase, Gradient) ms_opt->chrom_dev sample_prep Sample Preparation Optimization (PPT vs. LLE) chrom_dev->sample_prep validation Method Validation (Linearity, Precision, Accuracy, etc.) sample_prep->validation end Routine Sample Analysis validation->end

Diagram 3: Bioanalytical Method Development Flow

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Cabotegravir in human plasma. The detailed protocols for sample preparation and the provided instrument conditions offer a solid foundation for researchers, scientists, and drug development professionals to implement this bioanalytical method in their laboratories. Proper validation is essential to ensure the generation of high-quality data for clinical and research purposes.

References

Application of Cabotegravir-d5 in the Analysis of Long-Acting Injectable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) approved for the treatment and prevention of HIV-1 infection.[1][2] A long-acting injectable (LAI) formulation of Cabotegravir allows for infrequent dosing, improving patient adherence.[1][3] Accurate and precise quantification of Cabotegravir in these formulations is critical for quality control, stability testing, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Cabotegravir-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical and formulation analysis due to its ability to correct for matrix effects and variations in sample processing and instrument response.

This document provides detailed protocols and data for the application of this compound in the LC-MS/MS analysis of Cabotegravir in long-acting injectable formulations.

Quantitative Data Summary

The following tables summarize the performance characteristics of an LC-MS/MS method for the quantification of Cabotegravir using this compound as an internal standard. While this data was generated from the analysis of human plasma samples, it serves as a strong indicator of the method's performance for the analysis of in vitro samples from long-acting injectable formulations after appropriate sample preparation.

Table 1: Linearity of Cabotegravir Quantification

ParameterValue
Linearity Range2 - 1000 ng/mL
Correlation Coefficient (r²)0.999
Calibration Curve Equationy = 0.000099x + 0.00335

Data adapted from a study on human plasma analysis.[4]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLQC2N/AN/A100100
LQC6N/AN/A106103
MQC-150N/AN/A9798
MQC-2400N/AN/A97100
HQC800N/AN/A103100

Data adapted from a study on human plasma analysis. %RSD for intra and inter-day precision for QC samples ranged from 2.54 to 5.21%.[4][5]

Table 3: Recovery

Quality Control SampleConcentration (ng/mL)Average Recovery (%)
LQCN/A102.85
MQCN/A97.84
HQCN/A94.27

Data adapted from a study on human plasma analysis.

Experimental Protocols

1. Protocol for Quantification of Cabotegravir in a Long-Acting Injectable Formulation

This protocol describes the preparation and LC-MS/MS analysis of a sample from a Cabotegravir long-acting injectable suspension.

a. Materials and Reagents:

  • Cabotegravir reference standard

  • This compound internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (LC-MS grade)

  • Water (ultrapure)

  • Cabotegravir Long-Acting Injectable Suspension

b. Standard and Internal Standard Preparation:

  • Cabotegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabotegravir reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cabotegravir stock solution with methanol:water (1:1 v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

c. Sample Preparation:

  • Thoroughly vortex the Cabotegravir long-acting injectable suspension to ensure homogeneity.

  • Accurately transfer a known volume (e.g., 100 µL) of the suspension into a volumetric flask.

  • Dilute the suspension with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration within the calibration curve range. This step may require optimization based on the formulation's concentration.

  • Vortex the solution vigorously to ensure complete dissolution/extraction of Cabotegravir. Sonication may be used to aid dissolution.

  • Transfer an aliquot (e.g., 100 µL) of the diluted sample to a clean microcentrifuge tube.

  • Add a fixed volume (e.g., 100 µL) of the internal standard working solution (this compound, 100 ng/mL) to the tube.

  • Vortex the mixture.

  • Centrifuge the sample to pellet any remaining excipients.

  • Transfer the supernatant to an HPLC vial for analysis.

d. LC-MS/MS Conditions:

Table 4: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnZorbax SB-C18 (50 x 2.1 mm, 5 µm)
Mobile Phase A5 mM Ammonium Acetate in water
Mobile Phase BMethanol
GradientIsocratic: 80% B
Flow Rate0.80 mL/min
Injection Volume5 µL
Column Temperature25°C
Autosampler Temperature5°C

Parameters adapted from a study on human plasma analysis.[4][5]

Table 5: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSCIEX API 4000 or equivalent
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Cabotegravir)m/z 406.12 → 142.04
MRM Transition (this compound)m/z 409.20 → 144.8
Collision Energy (Cabotegravir)15 eV
Collision Energy (this compound)15 eV
Dwell Time200 ms
Source Temperature450°C

Parameters adapted from a study on human plasma analysis.[4][5]

e. Data Analysis:

  • Quantify Cabotegravir concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the prepared standards.

Visualizations

Caption: Workflow for Cabotegravir LAI formulation analysis.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated by the end-user for their specific application and instrumentation. The quantitative data presented is based on the analysis of human plasma and may not be directly transferable to the analysis of the formulation matrix without validation.

References

Application Notes and Protocols for Cabotegravir Sample Extraction Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Cabotegravir from biological matrices for quantitative analysis, with a specific focus on methods employing a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Cabotegravir-d5, is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following sections detail three commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Dried Blood Spot (DBS) extraction. Each section includes a detailed experimental protocol, a summary of quantitative data from published methods, and a visual workflow diagram.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant.

Quantitative Data Summary
ParameterReported ValuesReference
Linearity Range 2.5–15 µg/mL[1]
Deuterated Standard [2H3]-CAB[2]
Recovery 99% for Cabotegravir, 102% for IS[2]
Intra-day Precision (%RSD) < 0.5%[1]
Inter-day Precision (%RSD) Not Reported
Accuracy 101% (within-day and between-day)[2]
Experimental Protocol: Protein Precipitation

Materials:

  • Human plasma (K2EDTA)

  • Cabotegravir certified reference standard

  • Cabotegravir deuterated internal standard (e.g., [2H3]-CAB) stock solution

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Cabotegravir deuterated internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

PPT_Workflow start Start: Plasma Sample add_is Add Deuterated Internal Standard start->add_is add_methanol Add Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE offers a higher degree of sample clean-up compared to PPT.

Quantitative Data Summary
ParameterReported ValuesReference
Linearity Range 2–1000 ng/mL[3]
Deuterated Standard Cabotegravir D5 (CBT-D5)[3]
Recovery (%CV) 7.71% at four QC levels[3]
Intra-day Accuracy 97-106%[3]
Inter-day Accuracy 98-103%[3]
Experimental Protocol: Liquid-Liquid Extraction

Materials:

  • Human plasma (K3EDTA)

  • Cabotegravir certified reference standard

  • This compound (CBT-D5) internal standard stock solution (e.g., 7095.24 ng/mL)

  • 0.1% Formic acid buffer

  • Tert-butyl methyl ether (MTBE)

  • Glass test tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Transfer 250 µL of plasma into a 15 mL glass test tube.[4]

  • Add 25 µL of the CBT-D5 internal standard solution.[4]

  • Vortex the mixture for 20 seconds.[4]

  • Add 100 µL of 0.1% formic acid buffer and agitate for 10 minutes.[4]

  • Add 5 mL of tert-butyl methyl ether and vortex vigorously for 20 minutes at 200 rpm.[4]

  • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the upper organic layer (approximately 4.0 mL) to a clean glass test tube.[4]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C for 25 minutes.[4]

  • Reconstitute the residue in 500 µL of the mobile phase and vortex for 3 minutes at 3000 rpm.[4]

  • Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.[4]

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow start Start: Plasma Sample add_is Add CBT-D5 Internal Standard start->add_is add_buffer Add Formic Acid Buffer add_is->add_buffer add_mtbe Add tert-butyl methyl ether add_buffer->add_mtbe vortex Vortex add_mtbe->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow

Dried Blood Spot (DBS) Extraction

Dried blood spot analysis is a minimally invasive sampling method that offers advantages in terms of sample collection, storage, and transportation. The extraction from DBS typically involves punching out a small disc from the spot followed by solvent extraction.

Quantitative Data Summary
ParameterReported ValuesReference
Linearity Range 25–20,000 ng/mL[5]
Deuterated Standard Cabotegravir-15N, 13C, 2H2 (CAB-IS)[5]
Intra-assay Precision (%CV) 4.70 - 10.7%[3]
Inter-assay Precision (%CV) 4.93 - 10.8%[3]
Intra-assay Accuracy 0.940 - 11.5%[3]
Inter-assay Accuracy 0.674 - 7.95%[3]
Experimental Protocol: Dried Blood Spot Extraction

Materials:

  • Dried blood spot cards with spotted whole blood

  • Cabotegravir-15N, 13C, 2H2 (CAB-IS) internal standard solution

  • Methanol

  • Manual DBS punch (3 mm)

  • 96-well plate

  • Plate shaker

  • Nitrogen evaporator

  • Reconstitution solution (1 mg/mL EDTA in 1:3 acetonitrile:water with 0.1% formic acid, pH adjusted to 8.0)

Procedure:

  • Punch a 3 mm disc from the dried blood spot card into a well of a 96-well plate.[5]

  • Add 25 µL of the CAB-IS solution to each well.[5]

  • Add 500 µL of methanol to each well.[5]

  • Seal the plate and incubate with shaking for 30 minutes.[5]

  • Transfer 450 µL of the extracted material to a new 96-well plate.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.[5]

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system for analysis.[5]

Workflow Diagram: Dried Blood Spot Extraction

DBS_Workflow start Start: Dried Blood Spot punch Punch 3mm Disc start->punch add_is Add CAB-IS punch->add_is add_methanol Add Methanol (Extraction) add_is->add_methanol shake Shake/Incubate add_methanol->shake transfer Transfer Extract shake->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Dried Blood Spot Extraction Workflow

Note on Solid-Phase Extraction (SPE): While SPE is a common and powerful technique for sample clean-up, a specific, detailed protocol for the extraction of Cabotegravir using a deuterated internal standard was not prominently available in the reviewed literature. Researchers interested in developing an SPE method would need to perform method development and optimization, likely using a reversed-phase or mixed-mode cation exchange sorbent.

References

Application Notes and Protocols for the Quantification of Cabotegravir and Cabotegravir-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) utilized for the treatment and prevention of HIV-1 infection.[1][2] Its long-acting injectable formulation necessitates sensitive and robust analytical methods for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of Cabotegravir and its deuterated internal standard, Cabotegravir-d5 (CAB-d5), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties
CompoundChemical FormulaMolecular Weight ( g/mol )
CabotegravirC₁₉H₁₇F₂N₃O₅405.358[1]
This compoundC₁₉H₁₂D₅F₂N₃O₅410.4

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of Cabotegravir and this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Cabotegravir from plasma samples.

Materials:

  • Human plasma (K₂EDTA or K₃EDTA)

  • Cabotegravir and this compound stock solutions

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike with 100 µL of internal standard working solution (this compound in acetonitrile).[3]

  • Add a precipitating agent, such as acetonitrile or methanol. One method suggests adding 100 µL of 1000 ng/mL CAB-d5 in acetonitrile to 100 µL of blood sample.[3]

  • Vortex the mixture vigorously for one to two minutes to precipitate proteins.[1][3]

  • Centrifuge the samples at high speed (e.g., 5000 rpm for 25 minutes) to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation.

Materials:

  • Human plasma

  • Cabotegravir and this compound stock solutions

  • Methanol (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Lyophilizer or nitrogen evaporator

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Combine 200 µL of plasma sample with 100 µL of the internal standard solution (e.g., 1 µg/mL).[1]

  • Vortex the sample for two minutes.[1]

  • Add the extraction solvent, a mixture of methanol and ethyl acetate (1:4 v/v).[1][4]

  • Vortex thoroughly and then centrifuge at 5000 rpm for 25 minutes.[1]

  • Isolate the organic layer and dry it using a lyophilizer or under a stream of nitrogen.[1]

  • Reconstitute the dried residue in 250 µL of the mobile phase.[1]

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the separation of Cabotegravir.

ParameterSetting 1Setting 2
Column Phenomenex C18 (50 x 4.6 mm, 5.0 µm)[4]HSS T3 column with guard column[5]
Mobile Phase A 0.1% Formic acid in water[5]0.1% v/v Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]Methanol[1]
Elution Mode Isocratic[1]Gradient or Isocratic
Flow Rate 0.80 mL/min[1]0.5 mL/min[5]
Column Temperature 25.0°C[1]40°C[5]
Injection Volume 5.0 µL[1]Not Specified
Run Time 3 minutes[1]3.0 minutes[5]
Mass Spectrometry (MS) Settings

Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Cabotegravir406.12142.04[1]
Cabotegravir404.20374.20[6]
Cabotegravir406.3-[7][8]
This compound409.20379.20[6]
This compound450.12 (as IS)160.03 (as IS)[1]
This compound286 (product ion)-[3]

MS Source and Gas Parameters:

ParameterSetting 1Setting 2
Ionization Mode Positive ESI[1]Positive ESI[6]
Capillary Voltage 3.0 kV[1]4 kV[7]
Source Temperature 450°C (Sheath and Drying Gas)[1]500°C[6]
Drying Gas Flow 15.0 L/min[1]11 L/min[7]
Sheath Gas Flow 4.0 L/min[1]Not Specified
Nebulizer Pressure 25.0 psi[1]15 psi[7]
Heater Gas Not Specified21 psi (Nitrogen)[6]
Collision Gas Nitrogen[7]Not Specified
Dwell Time 200 ms[1]Not Specified
Fragmentor Voltage 115.0 V (CAB), 110 V (IS)[1]Not Specified
Collision Energy (CE) 15 eV (CAB), 15.0 eV (IS)[1]Not Specified

Quantitative Data Summary

The following tables summarize the quantitative performance of various published methods for Cabotegravir analysis.

Linearity and Lower Limit of Quantification (LLOQ):

Linearity Range (ng/mL)LLOQ (ng/mL)MatrixReference
400 - 16000400Human Plasma[1]
2 - 10002Plasma[6]
25 - 2000025Dried Blood Spots[9]
0.05 - 1000 (µg/mL)0.05 (µg/mL)Rat Plasma[10]
250 - 2000750Whole Blood[3]
30 - 9000Not SpecifiedPlasma[2]
0.0500 - 10.0 (mg/L)Not SpecifiedHuman Plasma[5]

Precision and Accuracy:

QC Levels (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)AccuracyReference
400, 1120, 8000, 120002.54 - 5.212.54 - 5.21Not Specified[1]
6, 50, 400, 800< 15%< 15%Within ± 15%[6]
900, 1300< 15%< 15%Not Specified[3]
60, 600, 60002.6% - 11%3.0% - 11.2%94.7% - 107.5%[2][11]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms_detection Tandem MS Detection (MRM Mode) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Cabotegravir quantification.

logical_relationship cabotegravir Cabotegravir (Analyte) lc_separation Co-elution during LC cabotegravir->lc_separation cabotegravir_d5 This compound (Internal Standard) cabotegravir_d5->lc_separation ms_detection Differential MS/MS Detection lc_separation->ms_detection quantification Accurate Quantification ms_detection->quantification

Caption: Analyte and internal standard relationship.

References

Application Notes & Protocol: Standard Operating Procedure for Cabotegravir-d5 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of Cabotegravir-d5 stock solutions. This compound is the deuterated form of Cabotegravir, an HIV-1 integrase strand transfer inhibitor. It is primarily utilized as a stable, isotopically labeled internal standard for the accurate quantification of Cabotegravir in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Adherence to this protocol is crucial for ensuring the accuracy, precision, and reproducibility of analytical results.

Compound Data and Storage

Proper handling and storage of this compound are essential to maintain its integrity and stability. The following tables summarize key quantitative data and recommended storage conditions.

Table 1: this compound Compound Information

ParameterValueReference
Chemical Name (3S,11aR)-N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-d3-5,7-dioxo-oxazolo[3,2-a]pyrido[1,2-d]pyrazine-2,2-d2-8-carboxamide[1]
CAS Number 2750534-77-9[1][2]
Molecular Formula C₁₉H₁₂D₅F₂N₃O₅[1][2]
Molecular Weight 410.4 g/mol [1][2]
Physical Form Solid[1]
Deuterated Purity ≥99% (d₁-d₅)[1]

Table 2: Solubility and Recommended Storage Conditions

FormSolvent(s)Storage TemperatureShelf Life & StabilityReference
Solid N/A-20°C≥ 4 years[1]
Stock Solution DMSO, Methanol-20°CUse within 1 month. Avoid repeated freeze-thaw cycles.[1][2]
-80°CUse within 6 months. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 1 mg/mL primary stock solution of this compound. Concentrations can be adjusted as required by the specific analytical method.

2.1 Materials and Equipment

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade or equivalent

  • Analytical balance (readable to at least 0.01 mg)

  • Amber glass vial or microcentrifuge tube

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Freezer (-20°C or -80°C) for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

2.2 Preparation Workflow

G start Start equilibrate Equilibrate this compound and Solvent to Room Temp. start->equilibrate weigh Accurately Weigh This compound Solid equilibrate->weigh add_solvent Add Appropriate Volume of Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and/or Sonicate Until Fully Dissolved add_solvent->dissolve aliquot Dispense into Single-Use Aliquot Vials dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

2.3 Step-by-Step Procedure

  • Preparation: Allow the container of this compound solid and the solvent (DMSO) to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh the desired amount of this compound solid into the vial. For example, for a 1 mg/mL solution, weigh 1 mg of the powder.

  • Dissolution: a. Add the calculated volume of DMSO to the vial containing the this compound powder. For the 1 mg weighed in the previous step, add 1.0 mL of DMSO. b. Securely cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure no solid particles remain. If needed, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[2] For compounds with challenging solubility, warming the solution to 37°C may also aid the process.[2]

  • Aliquoting and Storage: a. To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in properly labeled, low-binding microcentrifuge tubes.[2] b. Store the aliquots in a freezer at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

2.4 Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to a final concentration suitable for spiking into analytical samples.

  • Remove one aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature.

  • Vortex the thawed stock solution gently to ensure homogeneity.

  • Perform serial dilutions using the appropriate solvent (often matching the initial mobile phase of the LC method, such as a mixture of acetonitrile and water, or as specified by the validated method) to achieve the desired final concentration. For example, some LC-MS/MS methods may require an internal standard working concentration in the range of 50 ng/mL to 7100 ng/mL.[3][4]

Application in Analytical Workflow

The prepared this compound working solution serves as the internal standard (IS) in quantitative bioanalysis. Its consistent addition to calibration standards, quality control samples, and unknown study samples allows for the correction of variability during sample processing and analysis.

G stock Prepared this compound Stock Solution dilute Dilute to Final Working Concentration stock->dilute spike Spike as Internal Standard into Samples (e.g., Plasma) dilute->spike extract Sample Preparation (e.g., LLE, SPE) spike->extract analyze Quantification by LC-MS/MS Analysis extract->analyze

Caption: Logical flow of using this compound in bioanalysis.

Safety and Handling Precautions

  • This compound is intended for research use only and is not for human or veterinary use.[1]

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information prior to use.

References

Application Notes and Protocols for the Quantification of Cabotegravir in Dried Blood Spot (DBS) Assays Using Cabotegravir-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Cabotegravir (CAB) in dried blood spots (DBS) using Cabotegravir-d5 as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic analysis, offering a minimally invasive alternative to traditional plasma sampling.[1][2][3]

Introduction

Dried blood spot (DBS) sampling has emerged as a valuable alternative to conventional venous blood collection for therapeutic drug monitoring. This technique offers several advantages, including reduced sample volume, simplified collection and storage, and increased patient convenience. The long-acting antiretroviral drug, Cabotegravir, approved for both HIV prevention and treatment, can be effectively measured in DBS samples.[1][2] This document outlines a validated LC-MS/MS method for the quantification of Cabotegravir in DBS, utilizing its deuterated stable isotope, this compound, as an internal standard to ensure accuracy and precision.[4][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of Cabotegravir in DBS samples is depicted below.

experimental_workflow cluster_sample_collection Sample Collection & Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis Blood_Collection Whole Blood Collection Spiking Spike with CAB & Spot on DBS Card Blood_Collection->Spiking Drying Dry DBS Cards (≥ 2 hours) Spiking->Drying Punching Punch 3 mm Spot Drying->Punching Extraction Extraction & Addition of IS (this compound) Punching->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for Cabotegravir quantification in DBS.

Materials and Reagents

  • Cabotegravir (CAB) reference standard

  • This compound (CAB-d5) internal standard[4]

  • Dimethyl sulfoxide (DMSO)

  • Methanol (LC-MS grade)

  • Ethyl acetate

  • Ammonium acetate

  • Milli-Q water

  • Human K3-EDTA Plasma

  • Whatman 903 Protein Saver Cards or equivalent DBS cards

  • Desiccant packs

  • Humidity indicators

Detailed Experimental Protocols

Preparation of Standards and Quality Controls
  • Stock Solutions: Independently prepare 1 mg/mL stock solutions of Cabotegravir and this compound in DMSO.[7]

  • Working Standards: Prepare working standard solutions of Cabotegravir by serial dilution of the stock solution.

  • Spiked Whole Blood: Spike whole blood with the Cabotegravir working standards to create calibration standards and quality control (QC) samples.[1][2]

  • DBS Spotting: Spot 25 µL of each spiked whole blood standard and QC onto the DBS cards.[7]

  • Drying: Allow the spotted cards to dry for a minimum of 2 hours at room temperature.[7]

  • Storage: Store the dried DBS cards in a plastic bag with desiccant and a humidity indicator.[7]

Sample Preparation for LC-MS/MS Analysis
  • Punching: Punch a 3 mm spot from the center of the dried blood spot.[7]

  • Internal Standard Addition: Add the this compound internal standard working solution to the punched spot.

  • Extraction: Extract Cabotegravir and the internal standard from the DBS punch using a suitable solvent system (e.g., a mixture of methanol and ethyl acetate).[8][9]

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough extraction and then centrifuge to pellet any debris.

  • Transfer: Transfer the supernatant to a new tube for analysis.

LC-MS/MS Instrumentation and Conditions

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the analysis.[1][2]

  • LC System: A suitable HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Cabotegravir: m/z 406.12 → 142.04[8]

    • This compound (Internal Standard) - Note: The exact transition for d5 may vary slightly but will be close to the parent compound.

  • Chromatographic Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

Method Validation Summary

The described method has been validated according to regulatory recommendations.[1][2] Key validation parameters are summarized in the tables below.

Table 1: Linearity of Cabotegravir in DBS
AnalyteLinear Range (ng/mL)
Cabotegravir25 - 20,000

This data is based on a validated assay for Cabotegravir in DBS.[1][2][3]

Table 2: Precision and Accuracy of Cabotegravir QC Samples in DBS
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ25.0Data not specifiedData not specifiedAcceptable
Low75.0Data not specifiedData not specifiedAcceptable
Mid1,500Data not specifiedData not specifiedAcceptable
High16,000Data not specifiedData not specifiedAcceptable

The precision and accuracy of the assay were reported to be acceptable.[1][2] Specific percentage values for precision and accuracy were not detailed in the provided search results but are a critical component of a full validation report.

Table 3: Stability of Cabotegravir in DBS
Storage ConditionDurationMean Bias (%)
Room Temperature36 days-23.5
40°C and 100% Humidity2 days-18.0
Freeze-Thaw Cycles (≤−70°C)4 cyclesAcceptable
Post-extracted at Room Temperature3 daysAcceptable

This table summarizes the stability of Cabotegravir in DBS under various conditions.[1][2][7]

Data Analysis and Interpretation

The concentration of Cabotegravir in the DBS samples is determined by calculating the peak area ratio of Cabotegravir to the this compound internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Cabotegravir in the unknown samples is then interpolated from this curve.

It is important to note that Cabotegravir concentrations in DBS are, on average, 54.0% lower than in paired plasma samples.[1][2] A derived conversion factor of 1.79 can be applied to DBS Cabotegravir measurements to estimate plasma concentrations.[1][2]

Logical Relationship of Key Assay Parameters

The following diagram illustrates the relationship between key parameters in the development and validation of a DBS assay.

assay_validation cluster_development Method Development cluster_validation Method Validation cluster_application Clinical Application Collection Sample Collection (e.g., finger prick) Linearity Linearity Collection->Linearity Paper Filter Paper Type Accuracy Accuracy Paper->Accuracy Volume Sample Volume Precision Precision Volume->Precision IS Internal Standard (this compound) IS->Accuracy Extraction Extraction Procedure Stability Stability Extraction->Stability TDM Therapeutic Drug Monitoring Linearity->TDM Accuracy->TDM PK Pharmacokinetic Studies Precision->PK Stability->PK Matrix Matrix Effect Matrix->Accuracy Hematocrit Hematocrit Effect Hematocrit->Accuracy

Caption: Key parameters in DBS assay development and validation.

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS assay provides a robust and reliable method for the quantification of Cabotegravir in dried blood spots. This approach offers significant advantages for clinical research and therapeutic drug monitoring of this important antiretroviral agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Cabotegravir-d5 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing Cabotegravir (CAB) and its deuterated internal standard, Cabotegravir-d5 (CAB-d5), in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Cabotegravir assay?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix. In plasma analysis, these interfering components can be phospholipids, salts, or metabolites. Matrix effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Cabotegravir.[1] This can compromise the reliability of pharmacokinetic and other bioanalytical studies.

Q2: Why am I seeing variability in my this compound internal standard signal?

A2: Variability in the internal standard (IS) signal, such as drift or sudden changes, can be a sign of matrix effects. Even though a stable isotope-labeled IS like this compound is designed to co-elute with the analyte and experience similar matrix effects, significant variations can still occur.[2] Potential causes include:

  • Differential Matrix Effects: The specific interfering compounds in some plasma lots may affect the ionization of CAB-d5 differently than Cabotegravir.

  • Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to a gradual decrease in signal for both the analyte and the IS over the course of an analytical run.

  • Pipetting or Extraction Inconsistencies: Errors in the sample preparation workflow can lead to variable amounts of IS being added to samples.

  • Stability Issues: Although generally stable, the stability of CAB-d5 under specific storage or sample processing conditions should be verified.

Q3: My results show poor accuracy and precision. Could matrix effects be the cause?

A3: Yes, inconsistent matrix effects are a common cause of poor accuracy and precision in bioanalytical methods. If the degree of ion suppression or enhancement varies between calibration standards, quality control samples (QCs), and study samples, the analyte-to-internal standard area ratio will not accurately reflect the true concentration of Cabotegravir.

Q4: Which sample preparation technique is best for minimizing matrix effects for Cabotegravir?

A4: The optimal sample preparation technique depends on a balance of analyte recovery, matrix component removal, and throughput. For Cabotegravir, the following methods are commonly used:

  • Protein Precipitation (PPT): This is a simple and fast method, but it is less effective at removing phospholipids, a major source of matrix effects in plasma. It may be suitable for less sensitive assays or as a first step in a multi-step cleanup process.

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning Cabotegravir into an organic solvent, leaving many interfering substances behind in the aqueous phase.[3][4][5]

  • Solid-Phase Extraction (SPE): SPE can provide the most thorough clean-up by selectively retaining Cabotegravir on a solid sorbent while matrix components are washed away. This method is generally considered the most effective for minimizing matrix effects, though it is more time-consuming and requires more method development.[6]

A comparative study on atazanavir, another antiretroviral drug, showed that SPE was most effective at circumventing severe ion suppression observed with PPT and to a lesser extent with LLE.[6]

Troubleshooting Guide

Issue 1: Inconsistent Peak Areas or Drifting Signal for this compound

This section addresses the common problem of observing inconsistent or drifting peak areas for the deuterated internal standard, this compound, during an analytical run.

  • Review Sample Preparation:

    • Verify Pipetting: Ensure accurate and consistent addition of the CAB-d5 working solution to all samples. Use a calibrated pipette and proper technique.

    • Assess Extraction Consistency: Inconsistent recovery during LLE or SPE can lead to variable IS peak areas. Ensure thorough mixing, consistent phase separation (for LLE), and proper conditioning, loading, washing, and elution steps (for SPE).

  • Investigate Chromatographic Conditions:

    • Check for Co-elution: A significant matrix component may be co-eluting with CAB-d5. Adjusting the chromatographic gradient or changing the stationary phase may be necessary to separate the IS from the interference.

    • Column Equilibration: Ensure the column is adequately equilibrated between injections to provide a consistent chromatographic environment.

  • Examine Mass Spectrometer Performance:

    • Clean the Ion Source: A dirty ion source is a common cause of signal drift. Follow the manufacturer's instructions for cleaning the ion source components.

    • Check for System Suitability: Inject a standard solution of CAB-d5 at regular intervals during the run to assess for instrument-related signal drift.

  • Perform a Post-Column Infusion Experiment: This experiment can help identify regions of ion suppression or enhancement in your chromatogram. A dip in the baseline signal of a continuously infused solution of Cabotegravir when a blank plasma extract is injected indicates the presence of matrix effects at that retention time.

  • Evaluate Different Plasma Lots: Prepare QCs in plasma from at least six different donors to assess the lot-to-lot variability of matrix effects. If significant variability is observed, a more robust sample preparation method may be needed.

Issue 2: Poor Accuracy and/or Precision in QC and Study Samples

This section provides guidance when the analytical method for Cabotegravir fails to meet the acceptance criteria for accuracy and precision as defined by regulatory guidelines.

  • Calibration Curve Review:

    • Assess Linearity: Ensure the calibration curve is linear and well-fitted over the entire concentration range. A non-linear curve may indicate saturation of the detector or significant matrix effects at higher concentrations.

    • Check for Outliers: Investigate any calibration points that deviate significantly from the curve.

  • Internal Standard Performance:

    • Consistent IS Response: As detailed in Issue 1, ensure the CAB-d5 signal is consistent across the analytical run. If the IS is not adequately compensating for matrix effects, the calculated concentrations will be inaccurate.

  • Optimize Sample Preparation: If matrix effects are suspected, improve the sample clean-up.

    • Switch from PPT to LLE or SPE: If currently using protein precipitation, consider developing a liquid-liquid extraction or solid-phase extraction method to achieve a cleaner extract.

    • Optimize Existing Extraction Method: For LLE, experiment with different organic solvents and pH adjustments. For SPE, evaluate different sorbents and wash/elution conditions.

  • Matrix Effect Quantitation: Perform a quantitative assessment of the matrix effect using the post-extraction spike method (see Experimental Protocols section). This will provide a numerical value for the extent of ion suppression or enhancement. An internal standard-normalized matrix factor close to 1.0 indicates effective compensation for matrix effects.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Cabotegravir Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)406.1
Product Ion (m/z)263.1
Declustering Potential (V)110
Collision Energy (V)35
This compound
Precursor Ion (m/z)410.0
Product Ion (m/z)263.1
Declustering Potential (V)112
Collision Energy (V)37
Data compiled from published literature.[7]

Table 2: Recovery and Matrix Effect Data for Cabotegravir from Different Sample Preparation Methods

Sample Preparation MethodAnalyte/ISRecovery (%)Matrix FactorIS-Normalized Matrix Factor
Liquid-Liquid Extraction
LQC (Low QC)Cabotegravir102.851.131.05
IS-1.07
HQC (High QC)Cabotegravir94.271.020.99
IS-1.03
Protein Precipitation
LQC (Low QC)Cabotegravir~850.85~1.0
IS~850.85
HQC (High QC)Cabotegravir~850.88~1.0
IS~850.88
Quantitative data for LLE is adapted from a study using a similar internal standard.[4] Data for PPT is estimated based on typical performance and the expectation that a co-eluting stable isotope-labeled internal standard will track the analyte's matrix effect.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Cabotegravir in Plasma

This protocol is based on a published method for the extraction of Cabotegravir from human plasma.[3][4]

  • Sample Preparation:

    • To 200 µL of plasma sample, add 25 µL of this compound working solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of a mixture of methanol and ethyl acetate (1:4 v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 250 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Cabotegravir and CAB-d5 into the mobile phase at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike Cabotegravir and CAB-d5 into the final extract at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike Cabotegravir and CAB-d5 into blank plasma at low and high QC concentrations and then perform the extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery:

      • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Cabotegravir) / (MF of this compound)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is 1 extraction Extraction (LLE or SPE) add_is->extraction 2 evap_recon Evaporate & Reconstitute extraction->evap_recon 3 injection Inject into LC-MS/MS evap_recon->injection 4 separation Chromatographic Separation injection->separation 5 detection Mass Spectrometric Detection separation->detection 6 integration Peak Integration detection->integration 7 quantification Quantification integration->quantification 8

Caption: Experimental workflow for Cabotegravir analysis in plasma.

troubleshooting_logic start Inconsistent Results (Poor Accuracy/Precision) check_is Check IS (CAB-d5) Signal Variability start->check_is is_stable IS Signal Stable check_is->is_stable is_variable IS Signal Variable check_is->is_variable investigate_matrix Investigate Matrix Effects (Post-Extraction Spike) is_stable->investigate_matrix troubleshoot_is Troubleshoot IS (Prep Error, Source Contamination) is_variable->troubleshoot_is matrix_effect_present Matrix Effect Present? investigate_matrix->matrix_effect_present revalidate Re-validate Method troubleshoot_is->revalidate optimize_prep Optimize Sample Prep (e.g., switch to SPE) matrix_effect_present->optimize_prep Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_prep->revalidate

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Optimizing LC Gradient for Separation of Cabotegravir from its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Cabotegravir and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Cabotegravir and how do they differ from the parent drug?

A1: The primary metabolites of Cabotegravir are O-glucuronide conjugates, designated as M1 and M2.[1] The predominant metabolite, M1, is an ether glucuronide.[2][3] Glucuronidation significantly increases the polarity of the molecule, making the metabolites more water-soluble for easier excretion. This increased polarity is the key physicochemical difference to leverage for chromatographic separation from the more non-polar parent drug, Cabotegravir.

Q2: What is the pKa of Cabotegravir and how does it influence mobile phase selection?

A2: Cabotegravir has an acidic pKa of 4.52.[2] To ensure good peak shape and retention in reversed-phase chromatography, it is advisable to use a mobile phase pH that is at least 1-2 pH units below the pKa of an acidic compound. Therefore, a mobile phase pH of ≤ 3.5 is recommended to keep Cabotegravir in its neutral, un-ionized form, which will promote retention on a C18 or similar column.

Q3: Which type of LC column is most suitable for separating Cabotegravir and its metabolites?

A3: A reversed-phase column, such as a C18 or a phenyl-hexyl column, is generally recommended. These columns separate compounds based on hydrophobicity. Since Cabotegravir is significantly less polar than its glucuronide metabolites, a reversed-phase method will retain Cabotegravir longer than its more polar metabolites. For challenging separations, a biphenyl column may also provide alternative selectivity.[4]

Q4: Why am I observing poor peak shape (fronting or tailing) for my Cabotegravir metabolite peaks?

A4: Poor peak shape for polar metabolites like glucuronides is a common issue in reversed-phase LC.[5]

  • Fronting can occur if the injection solvent is stronger (i.e., has a higher organic content) than the initial mobile phase.

  • Tailing of acidic compounds can be caused by secondary interactions with the silica backbone of the column. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of residual silanols on the column packing material and improve peak shape.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of an LC gradient for the separation of Cabotegravir from its metabolites.

Problem Potential Cause Recommended Solution
Poor resolution between Cabotegravir and its metabolites Inadequate organic solvent gradientOptimize the gradient slope. A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
Incorrect mobile phase pHEnsure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to maintain Cabotegravir in its non-ionized form, thereby maximizing its retention relative to the polar metabolites.[8]
Inappropriate column chemistryConsider a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) to exploit different separation mechanisms.[4][9]
Metabolite peaks are broad or tailing Secondary interactions with the stationary phaseAdd a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase to minimize interactions with residual silanols.[6]
Column overloadReduce the sample concentration or injection volume.
Metabolite peaks are fronting Injection solvent is stronger than the initial mobile phaseDissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[5]
Inconsistent retention times Insufficient column equilibrationEnsure the column is adequately equilibrated with the initial mobile phase conditions between injections. A general rule is to equilibrate with at least 10 column volumes.
Fluctuations in column temperatureUse a column oven to maintain a consistent temperature.
Mobile phase composition variabilityPrepare fresh mobile phase daily and ensure accurate mixing of aqueous and organic components.
Ghost peaks in the chromatogram Contaminants in the mobile phase or from the sampleUse high-purity solvents (HPLC or MS-grade). Filter samples before injection.

Experimental Protocols

Starting LC Gradient Method for Cabotegravir and Metabolite Separation

This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV at 258 nm or Mass Spectrometry

Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
15.095
17.095
17.15
20.05

Data Presentation

Physicochemical Properties of Cabotegravir and its M1 Metabolite
CompoundMolecular FormulaMolecular Weight ( g/mol )pKaPolarity
Cabotegravir C₁₉H₁₇F₂N₃O₅405.364.52[2]Low
Cabotegravir M1 Metabolite (Glucuronide) C₂₅H₂₅F₂N₃O₁₁581.48Not availableHigh

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_detection Detection cluster_analysis Data Analysis sample Biological Sample (e.g., Plasma, Urine) extraction Solid Phase Extraction (SPE) or Protein Precipitation sample->extraction reconstitution Reconstitute in Mobile Phase A extraction->reconstitution injection Inject Sample reconstitution->injection Filtered Sample column Reversed-Phase C18 Column injection->column gradient Gradient Elution column->gradient detection UV or MS/MS Detection gradient->detection data_proc Chromatogram Processing detection->data_proc quant Quantification of Cabotegravir and Metabolites data_proc->quant

Caption: A typical experimental workflow for the LC-MS/MS analysis of Cabotegravir and its metabolites.

troubleshooting_logic cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Variability start Poor Separation Observed check_gradient Is the gradient too steep? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient Yes check_ph Is mobile phase pH > 3.5? check_gradient->check_ph No adjust_ph Lower pH with 0.1% Formic Acid check_ph->adjust_ph Yes peak_tailing Are peaks tailing? check_ph->peak_tailing No add_modifier Ensure 0.1% acid modifier is present peak_tailing->add_modifier Yes peak_fronting Are peaks fronting? peak_tailing->peak_fronting No check_solvent Match injection solvent to initial mobile phase peak_fronting->check_solvent Yes check_equilibration Is column equilibration sufficient? peak_fronting->check_equilibration No increase_equilibration Increase equilibration time check_equilibration->increase_equilibration No check_temp Is column temperature stable? check_equilibration->check_temp Yes use_oven Use a column oven check_temp->use_oven No

Caption: A logical troubleshooting workflow for common LC separation issues.

References

How to address poor peak shape for Cabotegravir-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cabotegravir-d5 HPLC Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you address and resolve issues related to poor peak shape for this compound in High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

The most frequent cause of peak tailing for basic compounds like Cabotegravir is undesirable secondary interactions between the analyte and the stationary phase.[1][2][3] Cabotegravir contains basic nitrogen functional groups that can interact ionically with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][4] This secondary retention mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to elute more slowly, resulting in an asymmetrical or "tailing" peak.[1][4]

Q2: My this compound peak is fronting, not tailing. What are the likely causes?

Peak fronting, where the peak has a leading edge, is typically caused by two main issues:

  • Column Overload: Injecting too much sample mass or volume onto the column can saturate the stationary phase, leading to a distorted, fronting peak shape.[4][5] The solution is to reduce the injection volume or dilute the sample.[6]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band can become distorted as it enters the column, often causing fronting or split peaks.[4][5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.

  • At Mid-Range pH (approx. 4-7): Cabotegravir (a base) will likely be protonated (positively charged), while residual silanols on the silica surface (pKa ~3.5-4.5) will be deprotonated (negatively charged).[2][4] This creates a strong electrostatic interaction, which is a major cause of peak tailing.[1][4]

  • At Low pH (< 3): The concentration of deprotonated, negatively charged silanols is significantly reduced because the acidic mobile phase keeps them protonated (neutral Si-OH).[1][4] This minimizes the secondary ionic interactions with the positively charged Cabotegravir, leading to a much-improved, symmetrical peak shape.[7]

Q4: Can the deuterium label (-d5) in this compound cause poor peak shape?

It is highly unlikely that the deuterium labeling is the primary cause of poor peak shape. Deuterium substitution can cause a very slight change in retention time (the "isotope effect") compared to the unlabeled analog, but it does not alter the fundamental chemical properties of the molecule in a way that would introduce strong secondary interactions leading to significant peak tailing or fronting. The root cause of poor peak shape is almost certainly related to other chromatographic factors.

Q5: What is considered an acceptable peak shape?

Peak symmetry is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). For quantitative analysis, an ideal peak is perfectly Gaussian (As/Tf = 1.0). In practice, a value between 0.9 and 1.5 is often considered acceptable, though regulated environments may require a stricter range, typically below 2.0.[4] Poor peak shape can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[4]

Systematic Troubleshooting Guide

Use this step-by-step guide to diagnose and resolve poor peak shape for this compound.

Step 1: Characterize the Problem

  • Is the poor peak shape observed for all peaks in the chromatogram or only for this compound?

    • All Peaks: If all peaks are tailing or broad, the issue is likely systemic. Suspect problems with extra-column volume (dead volume), a column void, or improper mobile phase preparation.

    • Only this compound (and other basic compounds): The problem is specific to the analyte's chemistry. Focus on secondary interactions between the basic analyte and the column.[2]

Step 2: Investigate the Mobile Phase

  • Is the mobile phase pH appropriate?

    • Cause: For basic compounds like Cabotegravir, a mobile phase pH near the pKa of silica silanols (~3.5-4.5) can maximize tailing.[3][4]

    • Solution: Reduce the mobile phase pH to below 3.0 using an acidifier like formic acid or phosphoric acid. This protonates the silanol groups, minimizing interactions.[1] Ensure your column is stable at low pH.

  • Is the buffer concentration sufficient?

    • Cause: An inadequately buffered mobile phase can lead to inconsistent pH at the column surface, causing peak distortion.

    • Solution: Use a buffer concentration of at least 10-25 mM. Ensure the mobile phase pH is within +/- 1 pH unit of the buffer's pKa for maximum buffering capacity.

Step 3: Evaluate the HPLC Column

  • Are you using a suitable column?

    • Cause: Standard Type-A silica columns can have high residual silanol activity, exacerbating tailing for basic compounds.[4]

    • Solution: Use a modern, high-purity, Type-B silica column that is fully end-capped.[1][6] End-capping blocks many of the residual silanols.[1] Consider columns specifically designed for the analysis of basic compounds.

  • Is the column old or contaminated?

    • Cause: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, exposing more active silanol sites.[5] A void can also form at the column inlet.[4]

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, replace the column with a new one of the same type to confirm if the old column was the issue.[1]

Step 4: Check the Sample and Injection Parameters

  • Is the sample solvent compatible with the mobile phase?

    • Cause: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 30% acetonitrile) will cause peak distortion.[4][8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[9]

  • Is the column being overloaded?

    • Cause: Injecting too much analyte mass can saturate the column.[6]

    • Solution: Systematically reduce the concentration of the sample and/or the injection volume and observe the effect on peak shape. If the shape improves, the column was overloaded.[9]

Step 5: Examine the HPLC System

  • Could there be excess extra-column volume (dead volume)?

    • Cause: Poorly made connections, or using tubing with an unnecessarily large internal diameter or length between the injector, column, and detector can cause peak broadening and tailing.[5][8] This effect is more pronounced for early-eluting peaks.[9]

    • Solution: Ensure all fittings are properly connected (e.g., ferrules are correctly seated). Use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm) and keep lengths as short as possible.[9]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Cabotegravir Analysis

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or Phenyl (e.g., Kromasil C18, Agilent C18)[10][11][12]Minimizes silanol interactions that cause tailing.
Particle Size < 5 µmProvides higher efficiency and better peak shape.
Mobile Phase A 0.01N KH₂PO₄ or 0.1% Formic Acid in Water[11][13]Buffered aqueous phase to control pH.
Mobile Phase B Acetonitrile or Methanol[10][12]Organic modifier for elution.
pH 3.0 - 4.8[10][12]Low pH protonates silanols to reduce secondary interactions.
Detection 257 - 260 nm[10][11]Wavelength for UV detection of Cabotegravir.
Column Temp. 30 - 40 °C[11][12]Improves efficiency and can reduce peak tailing.

Table 2: Troubleshooting Summary for Poor Peak Shape

SymptomPotential CauseRecommended Solution(s)
Peak Tailing (this compound only)Secondary interaction with silanols[1][4]Lower mobile phase pH to < 3. Use a modern, end-capped column. Add a competing base (e.g., 10mM TEA) to the mobile phase.[4]
Peak Tailing (All peaks)Column void or contaminationBackflush the column. If unresolved, replace the column.
Extra-column (dead) volume[5]Check all fittings. Use shorter, smaller ID tubing.
Peak Fronting Column mass overload[4][5]Reduce injection volume or sample concentration.
Sample solvent stronger than mobile phase[4][5]Dissolve sample in the mobile phase or inject a smaller volume.
Broad Peaks Low column efficiencyUse a column with smaller particles or a longer length. Optimize flow rate.
Extra-column (dead) volume[5][8]Check fittings and tubing dimensions.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to find the optimal mobile phase pH to minimize peak tailing.

  • Prepare Mobile Phases: Prepare at least three mobile phases. For a reversed-phase method using Acetonitrile (ACN) and Water:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: 20mM Potassium Phosphate in Water, adjusted to pH 4.0

    • Mobile Phase A3: 20mM Potassium Phosphate in Water, adjusted to pH 6.0

    • Mobile Phase B: Acetonitrile

  • System Equilibration: Start with the lowest pH condition. Equilibrate the HPLC system and a suitable end-capped C18 column with a mixture of Mobile Phase A1 and B for at least 15-20 column volumes.

  • Injection: Inject the this compound standard.

  • Data Analysis: Record the chromatogram. Measure and note the tailing factor (Tf) or asymmetry factor (As).

  • Iterate: Thoroughly flush the system and re-equilibrate with the next pH condition (pH 4.0). Repeat the injection and data analysis.

  • Comparison: Compare the peak shapes obtained at the different pH values. A significantly improved (lower) tailing factor is expected at the lower pH.

Protocol 2: Sample Solvent Compatibility Test

This protocol determines if the sample solvent is causing peak distortion.

  • Prepare Samples: Prepare three vials of your this compound sample at the same concentration but dissolved in different solvents:

    • Sample 1: Dissolved in 100% Acetonitrile (a strong solvent).

    • Sample 2: Dissolved in 50:50 Acetonitrile/Water.

    • Sample 3: Dissolved in the HPLC method's initial mobile phase composition (e.g., 70:30 Water/Acetonitrile).

  • Equilibrate System: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject and Compare: Inject an equal volume from each of the three sample preparations.

  • Analyze Results: Compare the peak shapes from the three injections. If Sample 3 gives a sharp, symmetrical peak while Sample 1 gives a fronting or distorted peak, the cause of the issue is an incompatible sample solvent.

Mandatory Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broad) q_all_peaks Problem with ALL peaks or just this compound? start->q_all_peaks specific_peak Specific Peak Issue: Focus on Analyte Chemistry q_all_peaks->specific_peak  Just this compound all_peaks Systemic Issue: Focus on Hardware/Setup q_all_peaks->all_peaks All Peaks   check_ph Check Mobile Phase pH Is it < 3? specific_peak->check_ph check_column Evaluate Column (End-capped, good condition?) check_ph->check_column solution_ph Adjust pH to < 3 with Formic/Phosphoric Acid check_ph->solution_ph No check_overload Check for Overload /Solvent Mismatch check_column->check_overload solution_column Use High-Purity End-Capped Column / Replace if old check_column->solution_column No solution_injection Reduce Concentration/Volume Dissolve in Mobile Phase check_overload->solution_injection Yes check_dead_volume Check for Dead Volume (Fittings, Tubing) all_peaks->check_dead_volume check_void Check for Column Void /Contamination check_dead_volume->check_void solution_dead_volume Use shorter/smaller ID tubing Remake connections check_dead_volume->solution_dead_volume Yes solution_void Flush or Replace Column check_void->solution_void Yes Peak_Tailing_Mechanism Mechanism of Peak Tailing for Basic Compounds cluster_column Silica Stationary Phase (pH > 4) silica Si-O-Si-O-Si silanol_deprotonated Si-O⁻ silanol_protonated Si-OH c18 C18 analyte This compound (Protonated, R₃N⁺H) analyte->silanol_deprotonated analyte->c18 primary_interaction Primary Hydrophobic Interaction (Desirable) primary_interaction->analyte secondary_interaction Secondary Ionic Interaction (Causes Tailing) secondary_interaction->analyte

References

Technical Support Center: Cabotegravir-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cabotegravir-d5 signal instability in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Cabotegravir, an antiretroviral drug used for the treatment and prevention of HIV-1 infection.[1] In mass spectrometry, it serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Cabotegravir in biological matrices.[1][2][3] The key advantage of using a SIL-IS is that it co-elutes with the analyte and exhibits similar ionization behavior, which helps to correct for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and reproducible results.[4]

Q2: What are the common precursor and product ions for Cabotegravir and this compound in positive ion mode ESI-MS/MS?

The most commonly reported mass transitions for Cabotegravir and its deuterated internal standard, this compound, are summarized in the table below. These values are crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Cabotegravir406.12142.04[5]
Cabotegravir406.3-[6]
Cabotegravir409.20370.20[3]
This compound409.20144.8[3]
This compound-286[7]

Q3: Is this compound a stable internal standard?

Yes, this compound is considered a stable compound for use as an internal standard. It has a reported stability of at least four years when stored correctly.[1] However, it's important to note that improper storage or handling, such as in acidic or basic solutions, can potentially lead to deuterium exchange for some deuterated compounds, although this is not a widely reported issue for this compound.[8]

Troubleshooting Guide for this compound Signal Instability

Signal instability for an internal standard like this compound can compromise the accuracy and precision of quantitative bioanalysis.[9] This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: Fluctuating or Low this compound Signal

Possible Cause 1: Ion Suppression or Enhancement (Matrix Effects)

Matrix effects are a primary cause of signal instability in LC-MS analysis of biological samples.[10][11][12] Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer's source, leading to either a suppressed or enhanced signal.[13][14]

Solutions:

  • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[14][15]

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column.[13]

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes mitigate ion suppression.[14]

  • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[11][14]

Workflow for Investigating Matrix Effects:

Caption: A flowchart for diagnosing and addressing matrix effects.

Possible Cause 2: Instrument Contamination and Setup

Contamination of the ion source, transfer optics, or mass analyzer can lead to a gradual or sudden decrease in signal intensity.[10] Improper instrument settings can also result in a weak or unstable signal.

Solutions:

  • Clean the Ion Source: Regularly clean the ion source components, including the capillary and skimmer, as per the manufacturer's recommendations.

  • Check for Contamination: Inject a blank solvent to check for carryover or system contamination.[10]

  • Optimize MS Parameters: Ensure that the ion source parameters (e.g., gas flows, temperatures, and voltages) are optimized for this compound.[16][17] It is recommended to perform a tuning of the instrument with a standard solution of the analyte.

  • Verify Mobile Phase Quality: Use high-purity solvents and additives to prepare the mobile phase, as contaminants can cause signal suppression.[9]

Possible Cause 3: In-source Fragmentation or Adduct Formation

Unstable fragmentation of the precursor ion in the ion source or the formation of different adducts can lead to a variable signal for the targeted product ion.

Solutions:

  • Optimize Fragmentation Energy: Adjust the collision energy and other fragmentation parameters to ensure consistent and efficient fragmentation of the this compound precursor ion to the desired product ion.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can influence adduct formation. Experiment with different additives to promote the formation of a single, stable adduct.

Possible Cause 4: Issues with the Deuterated Internal Standard Itself

While this compound is stable, issues with the stock solution or working solutions can arise.

Solutions:

  • Prepare Fresh Solutions: If the internal standard solution has been stored for an extended period or under suboptimal conditions, prepare a fresh stock and working solutions.

  • Verify Concentration: Ensure the correct concentration of the internal standard is being added to all samples and standards. Inconsistent spiking can lead to variable signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on common LLE procedures for drug quantification in plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 250 µL of plasma into a clean 15 mL glass tube.

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution (e.g., 7095.24 ng/mL) and vortex for 20 seconds.[3]

  • Buffer Addition: Add 100 µL of 0.1% formic acid buffer and agitate for 10 minutes.[3]

  • Extraction: Add the extraction solvent (e.g., a mixture of methanol and ethyl acetate) and vortex for an extended period to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Cabotegravir. These should be optimized for your specific instrument and application.

ParameterSettingReference
Liquid Chromatography
ColumnZorbax SB-C18 (50 x 2.1 mm, 5 µm)[3]
Mobile Phase A5 mM Ammonium Acetate in Water[3]
Mobile Phase BMethanol[3]
Gradient80:20 (Methanol: 5mM Ammonium Acetate)[3]
Flow Rate0.80 mL/min[5]
Column Temperature40 °C[18]
Injection VolumeVaries by study
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[5]
Nebulizer Pressure25.0 psi[5]
Drying Gas Flow15.0 L/min[5]
Sheath Gas Flow4.0 L/min[5]
Drying Gas Temperature450 °C[5]
Sheath Gas Temperature450 °C[5]
Capillary Voltage3.0 kV[5]
Dwell Time200 ms[5]

Visualizations

LC-MS/MS Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect

Caption: Overview of the sample preparation and analysis workflow.

By systematically addressing these potential issues, researchers can effectively troubleshoot this compound signal instability and ensure the generation of high-quality, reliable data in their mass spectrometry-based bioanalytical assays.

References

Technical Support Center: Cabotegravir-d5 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cabotegravir-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound with ESI-MS?

A1: Ion suppression is a type of matrix effect that occurs in ESI-MS analysis, leading to a decreased response for the analyte of interest, in this case, this compound.[1][2][3] This phenomenon arises from the competition for ionization efficiency between the analyte and co-eluting components from the sample matrix (e.g., plasma, tissue homogenate).[4] These interfering components can include salts, phospholipids, proteins, and other endogenous or exogenous substances.[5][6] Ion suppression is a significant concern as it can negatively impact the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[1][3][4]

Q2: How can I detect if ion suppression is affecting my this compound signal?

A2: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the MS detector while injecting a blank matrix sample onto the LC column.[1][6][7] A dip in the baseline signal at the retention time of Cabotegravir indicates the presence of co-eluting interfering substances that are causing ion suppression.

  • Post-Extraction Spike: This quantitative method compares the signal response of this compound spiked into a pre-extracted blank matrix sample with the response of the same concentration in a neat solvent.[5] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression (a value less than 1) or enhancement (a value greater than 1).[5]

Q3: Is this compound, as a stable isotope-labeled internal standard, also susceptible to ion suppression?

A3: Yes, this compound can also experience ion suppression. However, the key advantage of using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it co-elutes with the unlabeled analyte (Cabotegravir) and is affected by the matrix in a nearly identical manner.[2][4] By calculating the ratio of the analyte signal to the internal standard signal, the effects of ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[4] One study reported an ISTD-normalized matrix factor of 0.99 for Cabotegravir using this compound, demonstrating excellent compensation for matrix effects.[8]

Troubleshooting Guide: Preventing Ion Suppression of this compound

This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-ESI-MS analysis of this compound.

Problem: Low or inconsistent signal for this compound.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[4] Biological matrices contain numerous components that can interfere with ionization.[6]

  • Recommended Action: Enhance your sample preparation protocol.

    • Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all interfering substances, particularly phospholipids.[1][7]

    • Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[4][9] One reported method for Cabotegravir extraction utilized LLE.[8]

    • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by selectively adsorbing the analyte onto a solid support and washing away interfering compounds.[4][9]

Experimental Protocol: Liquid-Liquid Extraction for Cabotegravir and this compound in Plasma

This protocol is based on a published method for the analysis of Cabotegravir.[8]

  • Thaw frozen plasma samples and allow them to reach room temperature.

  • To a 200 µL aliquot of plasma, add 100 µL of the internal standard working solution (this compound).

  • Vortex the sample for 2 minutes.

  • Add the extraction solvent (e.g., a mixture of methanol and ethyl acetate).

  • Vortex vigorously to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Step 2: Optimize Chromatographic Separation

Co-elution of matrix components with this compound is a direct cause of ion suppression.[2][4]

  • Recommended Action: Modify your chromatographic conditions to separate this compound from interfering peaks.

    • Adjust Mobile Phase Gradient: Alter the gradient slope or composition to improve the resolution between the analyte and matrix components.[1][4]

    • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) can alter selectivity and improve separation.

    • Modify Flow Rate: Reducing the flow rate can sometimes lead to better separation and reduced ion suppression due to the generation of smaller, more highly charged droplets.[1]

Table 1: Example LC-MS/MS Parameters for Cabotegravir Analysis

ParameterSettingReference
Column Zorbax SB-C18 (50 x 2.1 mm, 5 µm)[8]
Mobile Phase Methanol and 5 mM ammonium acetate in water (80:20, v/v)[8]
Ionization Mode Positive Electrospray Ionization (ESI)[8]
MS Detection Multiple Reaction Monitoring (MRM)[8]
Precursor Ion (Cabotegravir) m/z 406.1[10]
Product Ion (Cabotegravir) m/z 263.1[10]
Precursor Ion (this compound) m/z 409.20[8]
Product Ion (this compound) m/z 379.20[8]

Step 3: Check for Contamination and System Suitability

Contaminants from solvents, tubing, or previous analyses can contribute to ion suppression.

  • Recommended Action:

    • Ensure the use of high-purity LC-MS grade solvents and reagents.

    • Routinely clean the ESI source to remove accumulated non-volatile materials.[1]

    • Inject a blank solvent sample after a matrix sample to check for carryover.

Step 4: Dilute the Sample

If other methods are not fully effective, diluting the sample extract can reduce the concentration of interfering matrix components.[11] However, be mindful that this will also reduce the concentration of this compound, potentially impacting sensitivity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot and prevent ion suppression of this compound.

IonSuppressionTroubleshooting start Start: Low/Inconsistent This compound Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists sub_sample_prep Action: Improve Cleanup (LLE, SPE) sample_prep->sub_sample_prep contamination Step 3: Check System Contamination chromatography->contamination If suppression persists sub_chromatography Action: Modify Gradient, Change Column chromatography->sub_chromatography dilution Step 4: Consider Sample Dilution contamination->dilution If suppression persists sub_contamination Action: Use High-Purity Solvents, Clean Source contamination->sub_contamination end Resolution: Consistent This compound Signal dilution->end If signal is now acceptable sub_sample_prep->chromatography sub_chromatography->contamination sub_contamination->dilution

Caption: Troubleshooting workflow for ion suppression of this compound.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general experimental workflow for the quantitative analysis of Cabotegravir, highlighting the stages where ion suppression can be addressed.

ExperimentalWorkflow sample Biological Sample (e.g., Plasma) is_spike Spike with This compound (IS) sample->is_spike extraction Sample Preparation (LLE or SPE) is_spike->extraction data_analysis Data Analysis (Analyte/IS Ratio) is_spike->data_analysis Compensates for Ion Suppression lc_separation LC Separation extraction->lc_separation extraction->lc_separation Mitigates Matrix Effects esi_ms ESI-MS/MS Detection lc_separation->esi_ms lc_separation->esi_ms Separates Analyte from Interferences esi_ms->data_analysis result Quantitative Result data_analysis->result

Caption: General experimental workflow for Cabotegravir analysis.

References

Technical Support Center: Optimizing Cabotegravir-d5 Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the solid-phase extraction (SPE) of Cabotegravir and its deuterated internal standard, Cabotegravir-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low analyte recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low recovery of this compound compared to Cabotegravir?

A1: Low recovery of a deuterated internal standard like this compound, when the parent compound's recovery is acceptable, can be perplexing. While stable isotope-labeled standards are designed to mimic the analyte's behavior, several factors can lead to differential recovery:

  • Chromatographic and Extraction Differences: Subtle differences in the physicochemical properties between the deuterated and non-deuterated forms can sometimes lead to slight variations in retention on the SPE sorbent and in elution profiles.[1][2]

  • Matrix Effects: The sample matrix can sometimes impact the ionization of the analyte and the internal standard differently in the mass spectrometer, which can be perceived as a recovery issue.[2][3]

  • Stability Issues: While generally stable, deuterated compounds can sometimes exhibit different stability profiles under certain pH or solvent conditions.

Q2: What are the key physicochemical properties of Cabotegravir to consider for SPE method development?

A2: Cabotegravir is a highly lipophilic and poorly water-soluble compound.[4][5] These characteristics are central to designing an effective SPE protocol. Its hydrophobic nature suggests that a reversed-phase SPE sorbent will be most effective for retention.

Q3: Which type of SPE sorbent is most suitable for Cabotegravir extraction?

A3: Given Cabotegravir's hydrophobic nature, reversed-phase sorbents are the primary choice.[6] Common options include:

  • C18 (Octadecyl): A highly hydrophobic sorbent suitable for non-polar compounds.

  • C8 (Octyl): A moderately hydrophobic sorbent that may allow for easier elution of highly retained compounds.

  • Polymeric Sorbents (e.g., HLB - Hydrophilic-Lipophilic Balanced): These can offer high capacity and stability across a wide pH range, making them a robust option.[7]

The optimal choice will depend on the specific sample matrix and the desired level of cleanup.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during solid-phase extraction.

Problem: Low and/or Variable Recovery of this compound

Below is a logical workflow to troubleshoot this issue.

troubleshooting_workflow start Start: Low this compound Recovery check_protocol Verify SPE Protocol Execution start->check_protocol check_protocol->start Error in Execution sorbent_choice Evaluate Sorbent Selection check_protocol->sorbent_choice Protocol Correct sorbent_choice->start Inappropriate Sorbent conditioning Optimize Conditioning & Equilibration sorbent_choice->conditioning Sorbent Appropriate conditioning->start Inadequate Wetting loading Optimize Sample Loading conditioning->loading Conditioning Optimized loading->start Breakthrough Occurs washing Optimize Wash Steps loading->washing Loading Optimized washing->start Analyte Loss elution Optimize Elution washing->elution Washing Optimized elution->start Incomplete Elution end Resolution: Improved Recovery elution->end Elution Optimized

Caption: Troubleshooting workflow for low this compound recovery.

Step 1: Verify SPE Protocol Execution

Before making changes to the protocol, ensure that the current method is being executed consistently and correctly. Inconsistent technique is a common source of variability.

Parameter Common Issue Recommendation
Flow Rate Inconsistent or too rapid flow during any step.Use a vacuum manifold with a flow control stopcock or a positive pressure manifold for consistent flow. A flow rate of 1-2 mL/min is a good starting point for a 1 mL cartridge.
Drying Steps Incomplete drying of the sorbent bed.Ensure the sorbent is thoroughly dried under vacuum or positive pressure, especially before the elution step, to prevent dilution of the elution solvent.
Solvent Volumes Inaccurate dispensing of conditioning, wash, or elution solvents.Use calibrated pipettes and ensure complete solvent passage through the sorbent bed.
Step 2: Evaluate and Optimize SPE Sorbent and Solvents

The choice of sorbent and the composition of the solvents are critical for successful SPE.

Parameter Potential Issue Troubleshooting Action Rationale
Sorbent Type The current sorbent may be too retentive or not retentive enough.If using C18 and experiencing very low recovery, consider a less retentive C8 sorbent. Conversely, if analyte is breaking through during loading, a more retentive sorbent like a polymeric phase may be beneficial.Matching the sorbent hydrophobicity to the analyte is key for optimal retention and elution.[6]
Sample Pre-treatment Sample pH may not be optimal for retention.Cabotegravir is a weak base.[7] Acidifying the sample (e.g., with 0.1% formic acid) will protonate the molecule, which can enhance retention on some mixed-mode cation-exchange sorbents. For reversed-phase, a neutral pH is often a good starting point.Adjusting the sample pH can alter the ionization state of the analyte, influencing its interaction with the sorbent.
Wash Solvent Strength The wash solvent may be too strong, causing premature elution of this compound.Decrease the percentage of organic solvent in the wash solution. For example, if using 40% methanol, try 20% methanol.[8][9]A less aggressive wash will remove interferences while minimizing the risk of analyte loss.[8][9]
Elution Solvent Strength The elution solvent may not be strong enough to desorb the analyte completely.Increase the percentage of organic solvent or use a stronger solvent (e.g., switch from methanol to acetonitrile). Adding a small amount of a pH modifier (e.g., 2% ammonium hydroxide in methanol) can disrupt interactions and improve recovery.A stronger elution solvent is necessary to overcome the hydrophobic interactions between this compound and the sorbent.[7]

Experimental Protocols

Example Reversed-Phase SPE Protocol for this compound from Plasma

This protocol is a starting point and may require optimization based on your specific application and instrumentation.

spe_protocol cluster_steps SPE Workflow condition 1. Condition 1 mL Methanol equilibrate 2. Equilibrate 1 mL Water condition->equilibrate load 3. Load Pre-treated Plasma equilibrate->load wash1 4. Wash 1 1 mL 5% Methanol in Water load->wash1 wash2 5. Wash 2 1 mL 20% Methanol in Water wash1->wash2 dry 6. Dry 5 min under vacuum wash2->dry elute 7. Elute 1 mL Methanol dry->elute evaporate 8. Evaporate & Reconstitute elute->evaporate

Caption: Example SPE workflow for this compound.

1. Sample Pre-treatment:

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution.

  • Add 100 µL of 0.1% formic acid in water.[10]

  • Vortex for 30 seconds.

2. SPE Cartridge:

  • Reversed-phase C18 or polymeric HLB, 30 mg/1 mL.

3. Conditioning:

  • Pass 1 mL of methanol through the cartridge.

4. Equilibration:

  • Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

5. Sample Loading:

  • Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5 mL/min).

6. Washing:

  • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

  • Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.

7. Drying:

  • Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual water.

8. Elution:

  • Elute Cabotegravir and this compound with 1 mL of methanol. A second elution with an additional 0.5 mL of methanol can be collected and analyzed separately to check for complete elution.

9. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[10]

Quantitative Data Summary (Hypothetical Optimization)

The following table illustrates how to present data from an optimization experiment to improve this compound recovery.

SPE Condition Wash Solvent Elution Solvent Cabotegravir Recovery (%) This compound Recovery (%) CV (%) - d5
Method A (Initial) 40% MethanolMethanol854525
Method B 20% MethanolMethanol887515
Method C 20% Methanol2% NH4OH in Methanol92898
Method D 10% AcetonitrileAcetonitrile908510

Note: This data is for illustrative purposes to demonstrate how to systematically evaluate the impact of different SPE parameters.

By following this structured troubleshooting guide, utilizing the provided experimental protocol as a starting point, and systematically evaluating the impact of changes, researchers can significantly improve the recovery and consistency of this compound in their solid-phase extraction methods.

References

Technical Support Center: Cabotegravir-d5 and Calibration Curve Nonlinearity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve nonlinearity when using Cabotegravir-d5 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for Cabotegravir quantification in plasma?

A1: Based on published literature, the linear range for Cabotegravir in plasma can vary depending on the specific LC-MS/MS method and instrumentation. However, ranges from 2 to 20,000 ng/mL have been successfully validated. It is crucial to validate the linear range for your specific assay and matrix.[1][2][3][4]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) version of Cabotegravir.[5][6][7] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte. This allows them to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[8]

Q3: What are the common causes of a non-linear calibration curve in LC-MS/MS analysis?

A3: Several factors can contribute to a non-linear calibration curve. These can be broadly categorized as issues related to the analyte and internal standard, the instrument, or the matrix. Common causes include:

  • Detector Saturation: At high concentrations, the detector can become overwhelmed, leading to a plateau in the signal response.[9][10][11][12][13][14][15]

  • Ion Source Saturation/Matrix Effects: High concentrations of the analyte or co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to a non-proportional response.[8][9][16]

  • Isotopic Interference: Natural isotopes of Cabotegravir may contribute to the signal of this compound, especially at high analyte concentrations, causing a non-linear response.[17][18][19][20]

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard can impact linearity. If it is too low, it may not provide a stable signal across the calibration range. If it is too high, it could contribute to ion source saturation.[21][22]

  • Formation of Adducts or Multimers: At high concentrations, the analyte may form dimers or other multimers, which can have different ionization efficiencies than the monomeric form.[9][21]

Troubleshooting Guide for Calibration Curve Nonlinearity

This guide provides a systematic approach to troubleshooting nonlinearity in your Cabotegravir calibration curve.

Issue 1: Nonlinearity at the Upper End of the Calibration Curve (High Concentrations)

This is often observed as a flattening or "rolling off" of the curve.

Potential Cause Troubleshooting Steps
Detector Saturation 1. Dilute Upper-Level Standards: Dilute the highest concentration standards and re-inject. If linearity is restored, detector saturation is the likely cause. 2. Reduce Injection Volume: Injecting a smaller volume can reduce the amount of analyte reaching the detector. 3. Optimize Detector Settings: If possible, adjust detector gain or use a less abundant product ion for quantification to reduce signal intensity.[11]
Ion Source Saturation 1. Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and source temperature to improve ionization efficiency and reduce saturation.[23] 2. Dilute Samples: Similar to detector saturation, diluting the samples can alleviate ion source saturation.
Isotopic Contribution from Analyte to Internal Standard 1. Check Isotopic Purity of Standards: Ensure the Cabotegravir standard does not have significant impurities that contribute to the this compound signal. 2. Increase Internal Standard Concentration: A higher concentration of this compound can minimize the relative contribution of the analyte's isotopes to the internal standard's signal.[18][21] 3. Use a Non-linear Regression Model: A quadratic fit may better model the curve if isotopic interference is inherent to the molecules.[17][24]
Issue 2: Nonlinearity at the Lower End of the Calibration Curve (Low Concentrations)

This can manifest as poor accuracy and precision for the lowest concentration standards.

Potential Cause Troubleshooting Steps
Poor Signal-to-Noise (S/N) 1. Optimize MS/MS Parameters: Ensure that the collision energy and other MS/MS parameters are optimized for the transition of Cabotegravir and this compound to maximize signal intensity.[23] 2. Improve Sample Clean-up: Enhance your sample preparation method (e.g., solid-phase extraction) to reduce matrix components that can contribute to background noise.[25]
Adsorption of Analyte 1. Condition the LC System: Inject a few high-concentration samples before running the calibration curve to passivate active sites in the LC system. 2. Use Inert LC System Components: Consider using PEEK or other inert tubing and vials to minimize analyte adsorption.
Inconsistent Ionization at Low Concentrations 1. Optimize Mobile Phase: Ensure the mobile phase pH and organic content are optimal for consistent protonation or deprotonation of Cabotegravir.[25] 2. Check for Co-eluting Interferences: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of Cabotegravir.
Issue 3: Inconsistent or "S-shaped" Nonlinearity

This may indicate more complex issues affecting the assay.

Potential Cause Troubleshooting Steps
Differential Matrix Effects 1. Improve Chromatographic Separation: Modify the LC gradient to better separate Cabotegravir from co-eluting matrix components that may be causing ion suppression or enhancement.[26][27] 2. Evaluate Different Sample Preparation Techniques: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to find the method that provides the cleanest extract.[25]
Improper Internal Standard Concentration 1. Optimize Internal Standard Concentration: Experiment with different concentrations of this compound. A common starting point is a concentration in the mid-range of the calibration curve.[21]
Analyte or Internal Standard Stability Issues 1. Verify Stock and Working Solution Stability: Prepare fresh stock and working solutions to rule out degradation. 2. Assess Stability in Matrix: Perform freeze-thaw and benchtop stability experiments to ensure the analyte and internal standard are stable in the biological matrix under the conditions of your experiment.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Cabotegravir LC-MS/MS assays reported in the literature.

Parameter Reported Values Reference
Linear Range 2 - 1,000 ng/mL[1]
25 - 20,000 ng/mL[2]
400 - 16,000 ng/mL[3]
0.05 - 1,000 µg/mL (50 - 1,000,000 ng/mL)[4]
LLOQ 2 ng/mL[1]
25 ng/mL[2]
Internal Standard This compound[1][7]
Cabotegravir-15N, 13C, 2H2[2]
Bictegravir[3]

Experimental Protocols

Representative LC-MS/MS Method for Cabotegravir Quantification

This protocol is a generalized example based on published methods.[1][2][3] Note: This is a representative method and should be fully optimized and validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid Chromatography Parameters

  • Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 20% B

    • 3.1-4.0 min: Equilibrate at 20% B

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cabotegravir: Q1: 406.1 m/z -> Q3: 263.1 m/z

    • This compound: Q1: 411.1 m/z -> Q3: 263.1 m/z (Note: The exact m/z for this compound may vary based on the deuteration pattern).

  • Ion Source Parameters:

    • IonSpray Voltage: 4500 V

    • Temperature: 500 °C

    • Curtain Gas: 20 psi

    • Collision Gas: 10 psi

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample/ Standard/QC add_is Add this compound Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for Cabotegravir quantification.

troubleshooting_workflow node_action node_action node_cause node_cause start Non-Linear Calibration Curve check_high Nonlinearity at High Concentrations? start->check_high check_low Nonlinearity at Low Concentrations? check_high->check_low No node_action_high Investigate: - Detector/Ion Source Saturation - Isotopic Interference check_high->node_action_high Yes node_action_low Investigate: - Poor S/N - Analyte Adsorption check_low->node_action_low Yes node_action_other Investigate: - Matrix Effects - IS Concentration - Stability check_low->node_action_other No (e.g., S-shape) cause_saturation Saturation node_action_high->cause_saturation Dilution helps? cause_isotope Isotopic Interference node_action_high->cause_isotope Increase IS helps? cause_sn Poor S/N node_action_low->cause_sn Optimize MS? cause_adsorption Adsorption node_action_low->cause_adsorption Inert system? cause_matrix Matrix Effects node_action_other->cause_matrix Improve separation? cause_is IS Issues node_action_other->cause_is Optimize IS conc.?

Caption: Troubleshooting flowchart for calibration curve nonlinearity.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Cabotegravir Analysis: Cabotegravir-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Cabotegravir, the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable quantification methods. This guide provides an objective comparison of Cabotegravir-d5 with other commonly used internal standards, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards in mass spectrometry-based bioanalysis due to their similar physicochemical properties. This guide will focus on the performance of this compound and compare it with other structural and isotopic analogues.

Performance Data Summary

The following tables summarize the quantitative performance of different internal standards used in the analysis of Cabotegravir, primarily by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterThis compoundReference
Linearity Range (ng/mL) 2 - 1000[1]
Correlation Coefficient (r²) > 0.999[1]
Intra-day Accuracy (%) 97 - 106[1]
Inter-day Accuracy (%) 98 - 103[1]
Intra-day Precision (%CV) Not explicitly stated, but within acceptance criteria[1]
Inter-day Precision (%CV) Not explicitly stated, but within acceptance criteria[1]
Mean Recovery (%) 86 (Analyte)[1]

Table 2: Performance Characteristics of Other Internal Standards for Cabotegravir Analysis

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (%)Precision (%CV)Recovery (%)Reference
Bictegravir 400 - 160000.9998Inter- and Intra-batch %RSD: 2.54 - 5.212.54 - 5.2194.27 - 102.85 (Analyte)[2][3]
[¹³C, ²H₅]-Cabotegravir 25 - 10000Not explicitly statedTrueness: 94.7 - 107.5Repeatability: 2.6 - 11.0; Intermediate Precision: 3.0 - 11.2Not explicitly stated[4]
[²H₃]-Cabotegravir 0.0500 - 10.0 mg/LNot explicitly statedWithin-day: 101; Between-day: 101Within-day and Between-day: < 5.0102 (IS)[5]
Cabotegravir-¹⁵N, ¹³C, ²H₂ 25 - 20000Not explicitly statedIntra-assay: 0.940 - 11.5; Inter-assay: 0.674 - 7.95Intra-assay: 4.70 - 10.7; Inter-assay: 4.93 - 10.8Not explicitly stated[6]

Experimental Protocols

The methodologies cited in this guide predominantly employ LC-MS/MS for the quantification of Cabotegravir in biological matrices such as human plasma. Below are detailed protocols from studies utilizing this compound and Bictegravir as internal standards.

Method Using this compound as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction. To 250 µL of plasma, 25 µL of internal standard (this compound) was added. After vortexing, 100 µL of 0.1% formic acid was added, followed by 5 mL of tert-butyl methyl ether. The mixture was agitated and centrifuged. The organic layer was evaporated to dryness and the residue was reconstituted in the mobile phase.

  • Chromatography:

    • Column: Zorbax SB-C18 (50 × 2.1 mm, 5 µm)

    • Mobile Phase: Methanol and 5 mM ammonium acetate in water (80:20, v/v)

    • Flow Rate: 0.600 mL/min

    • Run Time: < 3 minutes

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Monitored Transitions (m/z):

      • Cabotegravir: 409.20 → 370.20

      • This compound: 409.20 → 144.8

Method Using Bictegravir as Internal Standard[2][3]
  • Sample Preparation: Liquid-liquid extraction. To 200 µL of plasma, 100 µL of internal standard (Bictegravir) was added. The mixture was extracted with a solution of methanol and ethyl acetate (1:4). The organic layer was separated, dried, and the residue was reconstituted in the mobile phase.

  • Chromatography:

    • Column: Phenomenex C18 (50 × 4.6 mm, 5.0 μm)

    • Mobile Phase: Methanol and 0.10% V/V formic acid in water (85:15, V/V)

    • Flow Rate: 0.80 mL/min

    • Run Time: 3 minutes

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Monitored Transitions (m/z):

      • Cabotegravir: 406.12 → 142.04

      • Bictegravir: 450.12 → 160.03

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Cabotegravir using an internal standard with LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for Cabotegravir quantification.

Logical Relationship of Internal Standards

The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. This diagram illustrates the logical relationship for selecting an optimal internal standard.

G cluster_IS Internal Standard Candidates cluster_criteria Selection Criteria Analyte Cabotegravir Coelution Similar Retention Time Matrix_Effect Similar Matrix Effect Extraction_Recovery Similar Extraction Recovery MS_Response No Interference with Analyte SIL_IS Stable Isotope-Labeled IS (e.g., this compound, ¹³C-Cabotegravir) SIL_IS->Coelution High Similarity SIL_IS->Matrix_Effect High Similarity SIL_IS->Extraction_Recovery High Similarity SIL_IS->MS_Response High Similarity Optimal_Choice Optimal Choice SIL_IS->Optimal_Choice Analog_IS Structural Analog IS (e.g., Bictegravir) Analog_IS->Coelution Moderate Similarity Analog_IS->Matrix_Effect Moderate Similarity Analog_IS->Extraction_Recovery Moderate Similarity Analog_IS->MS_Response Moderate Similarity Alternative_Choice Viable Alternative Analog_IS->Alternative_Choice

Caption: Internal standard selection logic for Cabotegravir analysis.

References

A Comparative Guide to Cabotegravir Quantification Assays Across Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of published analytical methods for the quantification of Cabotegravir from various laboratories. While direct inter-laboratory cross-validation studies are not publicly available, this document summarizes and compares the performance of several validated assays, offering insights into their methodologies and performance characteristics.

The development of long-acting injectable antiretrovirals like Cabotegravir, an integrase strand transfer inhibitor (INSTI), marks a significant advancement in HIV-1 prevention and treatment.[1][2] Accurate quantification of Cabotegravir in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and clinical trials.[3][4] This guide details and compares various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) methods developed and validated by different research institutions.

Comparative Analysis of Assay Performance

The following tables summarize the quantitative performance of Cabotegravir assays from different studies. These assays utilize various biological matrices, including human plasma, whole blood, and dried blood spots (DBS).

Table 1: Performance Characteristics of LC-MS/MS-Based Cabotegravir Assays

Laboratory/Study Matrix Linearity Range (ng/mL) Intra-day Precision (%RSD/%CV) Inter-day Precision (%RSD/%CV) Accuracy (% Bias/Recovery) Lower Limit of Quantification (LLOQ) (ng/mL) Internal Standard Reference
Radboud University Medical CenterHuman EDTA Plasma50 - 10,000< 5.0%< 5.0%Within-day: 101%, Between-day: 101%50[2H3]-Cabotegravir[3]
Weld et al. (UCLA)Dried Blood Spots25 - 20,0004.70% - 10.7%4.93% - 10.8%Intra-assay: 0.940% - 11.5%, Inter-assay: 0.674% - 7.95%25Cabotegravir-15N, 13C, 2H2[5][6]
GITAM Deemed to be UniversityHuman Plasma400 - 16,0002.54% - 5.21%2.54% - 5.21%LQC: 102.85%, MQC: 97.84%, HQC: 94.27%400Bictegravir[7][8]

Table 2: Performance Characteristics of RP-HPLC-Based Cabotegravir Assays

Laboratory/Study Matrix Linearity Range (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Reference
Unnamed StudyPharmaceutical Dosage Form20 - 1000.50%1.25%98% - 102%11.1233.70[1]
Suneetha A, et al.Bulk and Injection Dosage Form10 - 60Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

This section details the methodologies for the key experiments cited in the performance tables.

LC-MS/MS Method for Cabotegravir in Human Plasma (Radboud University Medical Center)[3]
  • Sample Preparation: Protein precipitation of plasma samples with methanol.

  • Internal Standard: [2H3]-Cabotegravir.

  • Chromatography:

    • System: Ultra-high performance liquid chromatography (UPLC).

    • Column: HSS T3 column with a guard column, maintained at 40 °C.

    • Mobile Phase: 65% 0.1% formic acid in water (A) and 35% 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

  • Detection:

    • System: Tandem mass spectrometry (MS/MS).

    • Total Run Time: 3.0 minutes.

LC-MS/MS Method for Cabotegravir in Dried Blood Spots (Weld et al., UCLA)[5][6]
  • Sample Preparation: A 3 mm spot is punched from the DBS card, followed by extraction.

  • Internal Standard: Isotopically labeled Cabotegravir (Cabotegravir-15N, 13C, 2H2).

  • Chromatography: Liquid chromatography.

  • Detection: Tandem mass spectrometry (MS/MS).

  • Validation: The assay was validated according to the 2018 Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[6]

LC-MS/MS Method for Cabotegravir in Human Plasma (GITAM Deemed to be University)[7][8]
  • Sample Preparation: Details not specified, but involves spiking blank plasma with Cabotegravir standard solution.

  • Internal Standard: Bictegravir.

  • Chromatography:

    • System: LC-MS/MS SCIEX API4000.

    • Column: Phenomenex C18 (50 × 4.6 mm, 5.0 μm particle size).

    • Flow Rate: 0.80 mL/min.

  • Detection:

    • System: Tandem mass spectrometry (MS/MS) in positive ionization mode using multiple reaction monitoring.

    • Monitored Transitions: m/z 406.12→142.04 for Cabotegravir and m/z 450.12→160.03 for Bictegravir.

RP-HPLC Method for Cabotegravir in Pharmaceutical Dosage Form[1]
  • Sample Preparation: Dissolving the pharmaceutical dosage form in a suitable solvent.

  • Chromatography:

    • System: Reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: Shim-pack XR-ODS C18 (150 × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and phosphate buffer (75:25 v/v, pH 3.6).

  • Detection:

    • System: UV detection at 254 nm.

    • Retention Time: 2.9 minutes.

  • Validation: Performed according to ICH Q2(R1) guidelines.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for Cabotegravir quantification and its mechanism of action.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Biological Matrix (Plasma, DBS) spike Spike with Internal Standard start->spike extract Protein Precipitation / Extraction spike->extract inject Inject into LC System extract->inject separate Chromatographic Separation (e.g., C18 Column) inject->separate elute Elution separate->elute ionize Ionization (e.g., ESI+) elute->ionize select Precursor Ion Selection ionize->select fragment Collision-Induced Dissociation select->fragment detect Product Ion Detection fragment->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Generalized workflow for LC-MS/MS quantification of Cabotegravir.

cluster_virus HIV-1 Lifecycle cluster_drug Drug Action ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription Integration Integration into Host DNA ViralDNA->Integration Replication Virus Replication Integration->Replication Cabotegravir Cabotegravir Integrase HIV Integrase Cabotegravir->Integrase Binds to active site Integrase->Integration Inhibits strand transfer

Caption: Cabotegravir's mechanism of action inhibiting HIV integrase.

References

Pioneering Precision: A Comparative Guide to Cabotegravir Quantification Using Cabotegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

The use of a deuterated internal standard, Cabotegravir-d5, has emerged as a robust method for the accurate and precise quantification of the antiretroviral drug Cabotegravir in biological matrices. This guide provides a comprehensive comparison of analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and implementing the most reliable bioanalytical techniques.

The development of long-acting injectable formulations of Cabotegravir for both HIV treatment and prevention necessitates highly sensitive and specific quantification methods for pharmacokinetic and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. The inclusion of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and ensuring the accuracy and precision of the results.

Comparative Analysis of Analytical Methods

This guide compares two distinct LC-MS/MS methods for Cabotegravir quantification: one employing this compound as the internal standard and another utilizing a different antiretroviral, Bictegravir, for the same purpose. The data presented below, summarized from published studies, highlights the performance characteristics of each method.

Table 1: Performance Characteristics of Cabotegravir Quantification Methods

ParameterMethod with this compound Internal StandardMethod with Bictegravir Internal Standard
Linearity Range 2 - 1000 ng/mL[1]400 - 16000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.999[1]> 0.9998[2][3]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]400 ng/mL[2]
Intra-day Accuracy (%) 97 - 106%[1]Not explicitly stated, but %RSD was 2.54 - 5.21%[2][3]
Inter-day Accuracy (%) 98 - 103%[1]Not explicitly stated, but %RSD was 2.54 - 5.21%[2][3]
Intra-day Precision (%CV) Within ±15% (±20% for LLOQ)[1]2.54 - 5.21%[2][3]
Inter-day Precision (%CV) Within ±15% (±20% for LLOQ)[1]2.54 - 5.21%[2][3]
Mean Recovery (%) 86%[1]94.27 - 102.85%[3]

A multiplex UHPLC-MS/MS assay has also been developed for the simultaneous monitoring of plasma levels of bictegravir, cabotegravir, doravirine, and rilpivirine, demonstrating good trueness (94.7%-107.5%), repeatability (2.6%-11%), and intermediate precision (3.0%-11.2%).[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for the LC-MS/MS quantification of Cabotegravir using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

  • Thaw frozen human plasma samples at room temperature.

  • Spike plasma samples with Cabotegravir and this compound working solutions.

  • Vortex the samples for 1 minute.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

  • Chromatographic Column: Zorbax SB-C18 (50 × 2.1 mm, 5 µm)[1]

  • Mobile Phase: A mixture of methanol and 5 mM ammonium acetate in water (80:20 v/v)[1]

  • Flow Rate: 0.80 mL/min[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)[2]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Cabotegravir: m/z 409.20 → 370.20[1]

    • This compound: m/z 409.20 → 144.8[1]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with Cabotegravir & this compound start->spike extract Liquid-Liquid Extraction spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Cabotegravir quantification.

logical_relationship cluster_analyte Cabotegravir (Analyte) cluster_is This compound (Internal Standard) cluster_process Analytical Process cluster_outcome Result cab Cabotegravir matrix_effects Matrix Effects (Ion Suppression/Enhancement) cab->matrix_effects extraction_variability Extraction Inefficiency & Variability cab->extraction_variability instrument_drift Instrumental Drift cab->instrument_drift cab_d5 This compound cab_d5->matrix_effects cab_d5->extraction_variability cab_d5->instrument_drift accurate_quant Accurate & Precise Quantification matrix_effects->accurate_quant Compensated by Internal Standard extraction_variability->accurate_quant Compensated by Internal Standard instrument_drift->accurate_quant Compensated by Internal Standard

Caption: Rationale for using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a highly accurate and precise method for the quantification of Cabotegravir in biological samples. Its structural and chemical similarity to the analyte ensures that it behaves similarly during sample preparation and analysis, effectively compensating for variations and matrix effects. While other internal standards can be used, the data suggests that a deuterated internal standard offers excellent performance, particularly in terms of achieving a low LLOQ, which is crucial for studies involving low drug concentrations. The detailed protocols and validation data presented in this guide serve as a valuable resource for laboratories involved in the bioanalysis of Cabotegravir.

References

A Comparative Guide to Inter-Assay Variability Using Cabotegravir-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of Cabotegravir-d5 and other isotopic internal standards in mitigating inter-assay variability for the quantification of Cabotegravir. The data presented is compiled from various validated LC-MS/MS methods, offering a clear perspective on expected performance.

Data on Inter-Assay Variability

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to account for variability during sample preparation and analysis. The following table summarizes the inter-assay precision from several studies that have employed this compound or similar analogs for the quantification of Cabotegravir in human plasma and other biological matrices. Inter-assay variability is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) across multiple analytical runs.

Internal StandardMatrixAnalyte Concentration Levels (ng/mL)Inter-Assay Precision (%CV)Citation
This compoundHuman PlasmaLQC (6), MQC-1 (50), MQC-2 (400), HQC (800)Not explicitly stated as %CV, but inter-day accuracy was reported as 100%, 103%, 98%, 100%, and 100% across different QC levels, suggesting very low variability.[1]
[¹³C, ²H₅]-CabotegravirHuman PlasmaL (60), M (600), H (6000)3.0% - 11.2%[2][3][4][5]
Cabotegravir-¹⁵N, ¹³C, ²H₂Dried Blood SpotsLLOQ (25), LQC (75), MQC (750), HQC (15000)4.93% - 10.8%[6][7]
[²H₃]-CabotegravirHuman EDTA PlasmaNot Specified< 5.0%[8]
Bictegravir (as IS)Human PlasmaLQC (400), MQC (1120), HQC (8000), ULOQ (12000)2.54% - 5.21%[9][10]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, ULOQ: Upper Limit of Quantification, LLOQ: Lower Limit of Quantification.

Experimental Protocols

The following sections detail generalized experimental protocols based on the methodologies cited in the comparison table. These protocols provide a framework for the bioanalysis of Cabotegravir using a deuterated internal standard.

1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Cabotegravir and the internal standard from plasma samples.

  • To 100 µL of plasma sample, add a working solution of the internal standard (e.g., this compound).

  • Add a protein precipitation agent, such as methanol or acetonitrile, typically in a 1:1 or 1:2 ratio (plasma:solvent).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separation (e.g., Zorbax SB-C18, 50 × 2.1 mm, 5 µm).[11]

    • Mobile Phase: A gradient or isocratic elution is employed using a combination of an aqueous phase (e.g., 5 mM ammonium acetate in water or 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[8][11]

    • Flow Rate: A typical flow rate is in the range of 0.5 to 0.8 mL/min.[8]

    • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Cabotegravir: m/z 406.1 → 263.1[6] or m/z 409.20 → 370.20[11]

      • This compound: m/z 409.20 → 144.8[11]

      • Other Labeled IS (e.g., Cabotegravir-¹⁵N, ¹³C, ²H₂): m/z 410.0 → 263.1[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Cabotegravir in biological samples using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify Concentration using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Cabotegravir quantification.

References

Performance Comparison of Cabotegravir Assays: A Focus on Linearity and Range with Cabotegravir-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate quantification of Cabotegravir, a key antiretroviral drug, is paramount. This guide provides an objective comparison of published bioanalytical methods for Cabotegravir, with a specific focus on linearity and analytical range. The use of its deuterated analogue, Cabotegravir-d5, as an internal standard is a central aspect of this evaluation, offering a robust approach to minimize variability and enhance accuracy in pharmacokinetic and therapeutic drug monitoring studies.

This document summarizes key performance data from various validated assays, presents detailed experimental protocols, and illustrates a typical analytical workflow. The information herein is intended to assist scientists in selecting or developing the most appropriate method for their research needs.

Quantitative Performance of Cabotegravir Assays

The performance of a bioanalytical method is critically defined by its linearity and the reliable range of quantification, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). The following tables summarize these parameters from different studies that have employed various analytical techniques for the determination of Cabotegravir in biological matrices.

Method Internal Standard Linearity Range (ng/mL) LLOQ (ng/mL) ULOQ (ng/mL) Correlation Coefficient (r²) Matrix Reference
HPLC-ESI-MS/MSThis compound2 - 1000210000.9999Human Plasma[1]
LC-MS/MSBictegravir400 - 16000400160000.9998Human Plasma[2][3]
UHPLC-MS/MSStable Isotopic Internal Standards25 - 100002510000Not SpecifiedHuman Plasma[4]
LC-MS/MSCabotegravir-¹⁵N, ¹³C, ²H₂25 - 200002520000Not SpecifiedDried Blood Spots[5]
UPLC-MS/MS[²H₃]-Cabotegravir50 - 10000 (µg/L)50 (µg/L)10000 (µg/L)Not SpecifiedHuman EDTA Plasma[6]
RP-HPLCNot Applicable20 - 100 (µg/mL)33.70 (µg/mL)100 (µg/mL)0.9987Pharmaceutical Dosage Form[7]

Note: Data presented in µg/L and µg/mL have been maintained as reported in the source to reflect the original study's parameters.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical assays. Below are summarized protocols from key studies.

Method 1: HPLC-ESI-MS/MS with this compound

This method demonstrates a highly sensitive assay for Cabotegravir in human plasma.

  • Sample Preparation: Liquid-liquid extraction is utilized to isolate Cabotegravir and the internal standard, this compound, from plasma samples.[1]

  • Chromatography:

    • Column: Zorbax SB-C18 (50 x 2.1 mm, 5 µm).[1]

    • Mobile Phase: A mixture of methanol and 5 mM ammonium acetate in water (80:20, v/v).[1]

    • Flow Rate: Not explicitly stated.

    • Injection Volume: 15 µL.[8]

    • Retention Times: Cabotegravir at approximately 2.65 ± 0.3 minutes and this compound at 2.62 ± 0.3 minutes.[1]

  • Mass Spectrometry:

    • Mode: Positive mode Multiple Reaction Monitoring (MRM).[1]

    • Ion Transitions:

      • Cabotegravir: Precursor ion at m/z 409.20 to product ion at m/z 370.20.[1]

      • This compound: Precursor ion at m/z 409.20 to product ion at m/z 144.8.[1]

    • Source Temperature: 500°C.[1]

  • Calibration Standards: Prepared in blank plasma with concentrations ranging from 2 to 1000 ng/mL.[1] Quality control samples were prepared at 2 ng/mL (LLOQ), 6 ng/mL (LQC), 50 ng/mL (MQC-1), 400 ng/mL (MQC-2), 800 ng/mL (HQC), and 1000 ng/ml (ULOQ).[1]

Method 2: LC-MS/MS with Bictegravir as Internal Standard

This method provides an alternative approach using a different internal standard for the quantification of Cabotegravir.

  • Sample Preparation: Details not specified.

  • Chromatography:

    • Column: Not explicitly stated.

    • Mobile Phase: Not explicitly stated.

  • Mass Spectrometry:

    • Mode: Positive ionization mode using multiple reaction monitoring.[2][3]

    • Ion Transitions:

      • Cabotegravir: m/z 406.12 → 142.04.[2][3]

      • Bictegravir (IS): m/z 450.12 → 160.03.[2][3]

    • Drying and Sheath Gas Temperature: 450°C.[2]

  • Calibration Standards: Prepared by spiking blank plasma to achieve concentrations of 400, 600, 1800, 3600, 6000, 9000, 12500, and 16000 ng/mL.[2] Quality control samples were prepared at 1120 ng/mL (LQC), 8000 ng/mL (MQC), and 12000 ng/mL (HQC).[2]

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical experimental workflow for a Cabotegravir assay and the logical relationship in method validation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection spike Spiking with this compound (IS) plasma->spike extract Liquid-Liquid or Solid Phase Extraction spike->extract inject Injection into LC System extract->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Cabotegravir Concentration curve->quantify

Caption: Experimental workflow for Cabotegravir quantification.

G linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision selectivity Selectivity stability Stability recovery Recovery validation Method Validation validation->linearity validation->accuracy validation->precision validation->selectivity validation->stability validation->recovery

Caption: Key parameters in bioanalytical method validation.

References

Comparative Stability of Cabotegravir and Cabotegravir-d5 in Biomatrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of an analyte and its deuterated internal standard in various biological matrices is paramount for accurate bioanalytical method development and validation. This guide provides a comparative overview of the stability of Cabotegravir, an antiretroviral drug, and its stable isotope-labeled internal standard, Cabotegravir-d5, in different biomatrices based on available experimental data.

While direct comparative stability studies between Cabotegravir and this compound are not extensively published, the stability of this compound can be inferred from its consistent use as an internal standard in validated bioanalytical methods for the quantification of Cabotegravir. The fundamental principle of using a stable isotope-labeled internal standard is that it exhibits similar physicochemical properties and stability to the analyte, ensuring reliable and accurate quantification by compensating for variability during sample processing and analysis. Regulatory bodies like the European Medicines Agency (EMA) have highlighted the importance of using stable isotope-labeled internal standards in over 90% of bioanalytical method submissions, underscoring their reliability and stability.[1]

Quantitative Stability Data

The following tables summarize the stability of Cabotegravir in human plasma under various storage and handling conditions. The stability of this compound is considered comparable under these conditions due to its role as an effective internal standard in validated assays.[2]

Table 1: Bench-Top and Autosampler Stability of Cabotegravir in Human Plasma

ConditionMatrixAnalyteConcentration LevelsDurationStability (% of Initial Concentration)
Bench-Top (Room Temperature)Human PlasmaCabotegravirLow QC, High QCUp to 20 hours at <10°C103.89% (LQC), Not specified (HQC)
AutosamplerProcessed SamplesCabotegravirNot SpecifiedUp to 72 hours at 10°CStable

Table 2: Freeze-Thaw Stability of Cabotegravir in Human Plasma

ConditionMatrixAnalyteConcentration LevelsNumber of CyclesStability (% of Initial Concentration)
Freeze-ThawHuman PlasmaCabotegravirLow QC, High QC5 cycles94.64% (LQC), Not specified (HQC)
Freeze-ThawHuman PlasmaCabotegravirNot Specified6 cycles at <10°CNot destroyed

Table 3: Long-Term Stability of Cabotegravir in Human Plasma

Storage TemperatureMatrixAnalyteConcentration LevelsDurationStability (% of Initial Concentration)
1°C to 10°CHuman PlasmaCabotegravir & ISNot Specified70 daysUnaffected
-20°CHuman PlasmaCabotegravirLow QC, High QC60 days98.75% (LQC), Not specified (HQC)
-70°CHuman PlasmaCabotegravirNot Specified60 daysStable

Note: The stability of this compound is inferred to be within acceptable limits under these conditions as it served as the internal standard in the referenced validated bioanalytical method.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Cabotegravir, where this compound was used as an internal standard.

Bioanalytical Method for Quantification of Cabotegravir in Human Plasma

A validated HPLC-ESI-MS/MS method was used for the quantification of Cabotegravir in K3EDTA-human plasma, with this compound serving as the isotopic internal standard.[2]

  • Sample Preparation: Liquid-liquid extraction was employed to isolate Cabotegravir and this compound from plasma samples.

    • To 250 µL of plasma, 25 µL of the internal standard working solution (this compound, 7095.24 ng/mL) was added and vortexed.

    • 100 µL of 0.1% formic acid buffer was added, followed by agitation for 10 minutes.

  • Chromatography:

    • Column: Zorbax SB-C18 (50 × 2.1 mm, 5 µm).

    • Mobile Phase: Methanol and 5 mM ammonium acetate in water (80:20, v/v).

  • Mass Spectrometry:

    • Mode: Positive mode multiple reaction monitoring (MRM).

    • Transitions:

      • Cabotegravir: m/z 409.20/370.20 and 409.20/144.8.

      • This compound: (Not explicitly stated, but would be a mass shift of +5).

Stability Assessment Protocol

The stability of Cabotegravir was evaluated in human plasma at low and high quality control (QC) concentrations under various conditions.

  • Bench-Top Stability: Spiked plasma samples were kept at room temperature for a specified duration before processing and analysis.

  • Freeze-Thaw Stability: Spiked plasma samples were subjected to multiple freeze-thaw cycles (frozen at -70°C and thawed at room temperature).

  • Autosampler Stability: Processed samples were stored in the autosampler at a controlled temperature for a specified period.

  • Long-Term Stability: Spiked plasma samples were stored at specified temperatures (-20°C and -70°C) for an extended period.

The concentration of Cabotegravir in the test samples was compared to that of freshly prepared samples to determine the percentage of degradation.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for assessing the stability of an analyte in a biological matrix using a stable isotope-labeled internal standard.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress Stability Testing Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Start Spike Biomatrix with Analyte (Cabotegravir) & Internal Standard (this compound) QC_Samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Start->QC_Samples BenchTop Bench-Top (Room Temperature) QC_Samples->BenchTop Expose QC Samples FreezeThaw Freeze-Thaw Cycles QC_Samples->FreezeThaw Expose QC Samples LongTerm Long-Term Storage (-20°C / -80°C) QC_Samples->LongTerm Expose QC Samples Autosampler Post-Preparative (Autosampler) QC_Samples->Autosampler Expose QC Samples Extraction Sample Extraction (e.g., LLE, SPE) BenchTop->Extraction FreezeThaw->Extraction LongTerm->Extraction Autosampler->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Analyte Concentration against Calibration Curve LCMS->Quantification Comparison Compare with Nominal Concentration (Calculate % Recovery) Quantification->Comparison End Assess Stability based on Pre-defined Acceptance Criteria Comparison->End

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Cabotegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Cabotegravir-d5, a deuterated analog of the antiretroviral drug Cabotegravir, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and implementing correct disposal procedures is not only a matter of regulatory compliance but also a commitment to protecting aquatic ecosystems from a substance classified as very toxic to aquatic life with long-lasting effects.[1] This guide provides essential, step-by-step information to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity Oral (Category 4), Dermal (Category 4), Inhalation (Category 4)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2]
Hazardous to the Aquatic Environment Acute (Category 1), Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3][4]

General Principles for Pharmaceutical Waste Disposal

The disposal of investigational drugs like this compound falls under regulations for pharmaceutical and chemical waste.[5] The primary goal is to prevent the release of active pharmaceutical ingredients into the environment and to ensure human safety.[5][6] All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][7]

Key principles include:

  • Segregation: Hazardous waste must be separated from non-hazardous waste.[8][9]

  • Containment: Waste must be stored in appropriate, labeled, and sealed containers.[9]

  • Deactivation/Incineration: Many pharmaceutical wastes require specific treatment, such as incineration at high temperatures, to ensure complete destruction.[8]

  • Documentation: Meticulous records of waste generation and disposal are essential for regulatory compliance.[8]

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the recommended steps for the proper disposal of this compound from the point of generation to final disposal.

  • Waste Segregation and Collection:

    • Solid Waste: All solid materials contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and contaminated labware (e.g., pipette tips, vials, caps), should be collected in a designated, properly labeled hazardous waste container. This container should be lined with a chemically resistant bag.

    • Liquid Waste: Unused stock solutions or experimental solutions containing this compound should be collected in a separate, designated hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and the CAS number if available.

    • The approximate concentration and volume of the waste should be indicated.

    • The date of waste accumulation should be clearly marked.

  • Waste Accumulation and Storage:

    • Waste containers should be kept closed at all times, except when adding waste.

    • Store the waste containers in a designated satellite accumulation area within the laboratory that is secure and away from general lab traffic.

    • Ensure that the storage area is well-ventilated and that incompatible wastes are segregated.

  • Final Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for a pickup by a certified hazardous waste disposal vendor.

    • Do not dispose of this compound down the drain or in the regular trash.[6] This is critical due to its high aquatic toxicity.[1]

    • Your institution's EHS office will guide you on the specific procedures for waste pickup and will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for proper final disposal, which is typically incineration.[7][8]

Disposal Workflow Diagram

G cluster_0 Laboratory Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Solid Waste (Contaminated PPE, Labware) C Designated Solid Hazardous Waste Container A->C B Liquid Waste (Unused Solutions) D Designated Liquid Hazardous Waste Container B->D E Label Container: 'Hazardous Waste - this compound' C->E D->E F Store in Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Pickup by Certified Hazardous Waste Vendor G->H I Transport to Licensed Disposal Facility H->I J Incineration I->J

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Handling and Disposal in a Laboratory Workflow

This section provides a practical example of how to manage this compound waste within a typical experimental workflow, such as the preparation of stock solutions and their use in cell-based assays.

Objective: To outline the waste management steps for an experiment involving this compound.

Materials:

  • This compound powder

  • Solvent (e.g., DMSO)

  • Volumetric flasks

  • Pipettes and tips

  • Vials

  • Cell culture plates

  • Personal Protective Equipment (PPE)

  • Designated hazardous solid and liquid waste containers

Methodology and Waste Management:

  • Preparation of Stock Solution:

    • Action: Weigh this compound powder and dissolve in a solvent to create a high-concentration stock solution.

    • Waste Generated:

      • Contaminated weigh boat.

      • Contaminated spatula.

      • Empty source vial.

      • Contaminated gloves.

    • Disposal: Place all these solid items into the designated solid hazardous waste container labeled for this compound waste.

  • Preparation of Working Solutions:

    • Action: Serially dilute the stock solution to create working solutions of various concentrations.

    • Waste Generated:

      • Contaminated pipette tips used for dilutions.

      • Any small volume of excess diluted solution.

    • Disposal: Dispose of used pipette tips in the solid hazardous waste container. Collect any excess liquid working solution in the designated liquid hazardous waste container.

  • Use in a Cell-Based Assay:

    • Action: Add working solutions to cell culture plates.

    • Waste Generated:

      • Contaminated pipette tips.

      • Contaminated cell culture plates after the experiment is complete.

    • Disposal: Dispose of used pipette tips in the solid hazardous waste container. After the experiment, aspirate the media containing this compound and collect it in the liquid hazardous waste container. The contaminated cell culture plates should then be placed in the solid hazardous waste container.

  • Post-Experiment Cleanup:

    • Action: Decontaminate the work area.

    • Waste Generated:

      • Contaminated bench paper or wipes.

      • Used PPE (gloves, etc.).

    • Disposal: All materials used for cleanup that have come into contact with this compound should be disposed of in the solid hazardous waste container.

Experimental Waste Disposal Flowchart

G cluster_0 Experimental Steps cluster_1 Waste Generated cluster_2 Disposal Containers A Prepare Stock Solution W1 Contaminated Solids: Vials, Weigh Boats, PPE A->W1 B Prepare Working Solutions W2 Contaminated Pipette Tips B->W2 W3 Excess Liquid Solutions B->W3 C Perform Cell-Based Assay C->W2 W4 Contaminated Culture Plates C->W4 D Post-Experiment Cleanup W5 Contaminated Wipes, Bench Paper D->W5 S_Container Solid Hazardous Waste W1->S_Container W2->S_Container L_Container Liquid Hazardous Waste W3->L_Container W4->S_Container W5->S_Container

Caption: Waste stream management during a typical laboratory experiment.

References

Personal protective equipment for handling Cabotegravir-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Cabotegravir-d5

For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like this compound is paramount. This document provides immediate, essential safety and logistical information, focusing on the correct use of personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation[1]. Therefore, a comprehensive approach to PPE is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommendation
Hand Protection Wear two pairs of powder-free, disposable gloves tested for resistance to hazardous drugs. The outer glove should be removed and disposed of immediately after handling the compound.[2]
Eye Protection Chemical safety goggles are required to protect against dust particles and potential splashes.[1][3]
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 or higher) is necessary when handling the powder form of the compound outside of a containment system (e.g., a chemical fume hood or glove box).[1][4]
Body Protection A disposable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect against skin contact.[2]

Procedural Guidance for PPE Usage

Adherence to strict protocols for donning, doffing, and disposing of PPE is critical to prevent contamination and exposure.

Donning (Putting On) PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water before beginning.

  • Gown: Put on the disposable gown, ensuring it is securely fastened.

  • Inner Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown.

  • Respiratory Protection: If required, put on the respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on chemical safety goggles.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Gown: Untie the gown and peel it away from the body, turning it inside out as it is removed. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove safety goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer gloves. Dispose of them in the designated hazardous waste container.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling this compound must be considered contaminated waste.

  • Collection: Place all used PPE, including gloves, gowns, and any disposable respiratory protection, into a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.

  • Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when planning an experiment involving this compound.

A Experiment Planning: Handling this compound B Assess Exposure Risk: (e.g., weighing powder, making solutions) A->B C Select Appropriate PPE: (Gloves, Gown, Eye Protection, Respirator) B->C D Don PPE Correctly C->D E Perform Experiment in Containment (e.g., Fume Hood) D->E F Doff PPE Correctly E->F G Dispose of Contaminated Waste F->G H Perform Final Hand Hygiene G->H

Caption: Logical workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.